4-(Trityloxy)butan-2-ol
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H24O2 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
4-trityloxybutan-2-ol |
InChI |
InChI=1S/C23H24O2/c1-19(24)17-18-25-23(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,19,24H,17-18H2,1H3 |
InChI Key |
QVABXNBAFIBVIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O |
Origin of Product |
United States |
Foundational & Exploratory
Physical and chemical properties of 4-(Trityloxy)butan-2-ol
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and characterization of 4-(Trityloxy)butan-2-ol. The content is tailored for researchers, scientists, and professionals involved in drug development and synthetic organic chemistry.
Introduction
This compound is an organic compound that incorporates the butan-2-ol scaffold and a bulky trityl (triphenylmethyl) protecting group. The trityl group is a widely used protecting group for primary alcohols in organic synthesis due to its steric bulk, which allows for selective protection, and its ease of removal under mild acidic conditions.[1][2] The presence of the trityl ether at the 4-position of butan-2-ol makes this molecule a potentially useful intermediate in multi-step syntheses where selective protection of a primary hydroxyl group is required while leaving a secondary hydroxyl group available for further reactions.
Physicochemical Properties
Due to the limited availability of experimental data for this compound in publicly accessible literature, the following table summarizes its predicted physicochemical properties. These predictions are based on the known properties of its constituent parts: butan-2-ol and the triphenylmethyl group. For comparison, the experimental properties of butan-2-ol are also provided.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value for this compound | Experimental Value for Butan-2-ol |
| IUPAC Name | This compound | Butan-2-ol |
| CAS Number | Not available | 78-92-2[3] |
| Molecular Formula | C₂₃H₂₄O₂ | C₄H₁₀O[3] |
| Molecular Weight | 344.44 g/mol | 74.12 g/mol [4] |
| Appearance | Predicted to be a white to off-white solid | Colorless liquid[4] |
| Melting Point | Predicted to be significantly higher than butan-2-ol, likely in the range of the parent triphenylmethane (92-94 °C)[5] | -115 °C[4] |
| Boiling Point | Predicted to be significantly higher than butan-2-ol | 98-100 °C[4] |
| Solubility | Predicted to be soluble in nonpolar organic solvents (e.g., dichloromethane, diethyl ether, toluene) and insoluble in water. | Soluble in water[4] |
Chemical Properties and Reactivity
The chemical reactivity of this compound is dictated by the two functional groups present: the secondary alcohol and the trityl ether.
-
Secondary Alcohol: The hydroxyl group at the 2-position can undergo typical reactions of secondary alcohols, such as oxidation to a ketone, esterification, and etherification.
-
Trityl Ether: The trityl ether is stable to basic and nucleophilic conditions but is readily cleaved under mild acidic conditions to regenerate the primary alcohol.[1] The stability of the trityl cation intermediate facilitates this deprotection.[1] The bulky nature of the trityl group can also influence the stereochemical outcome of reactions at the adjacent chiral center.[6]
Experimental Protocols
Synthesis of this compound
A general and reliable method for the synthesis of this compound involves the reaction of 1,3-butanediol with trityl chloride, leading to the selective protection of the less sterically hindered primary hydroxyl group.
Reaction Scheme:
Materials:
-
1,3-Butanediol
-
Trityl chloride
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of 1,3-butanediol (1.0 equivalent) in anhydrous pyridine and a minimal amount of anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add trityl chloride (1.05 equivalents) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.
Spectroscopic Characterization (Predicted)
The following are the expected spectroscopic data for this compound based on its structure and data for similar compounds.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Data |
| ¹H NMR | * ~7.20-7.50 ppm (m, 15H): Aromatic protons of the trityl group.[7] * ~3.80-4.00 ppm (m, 1H): Methine proton (CH-OH) at the C2 position. * ~3.10-3.30 ppm (t, 2H): Methylene protons (CH₂-OTr) at the C4 position. * ~1.60-1.80 ppm (m, 2H): Methylene protons at the C3 position. * ~1.20 ppm (d, 3H): Methyl protons at the C1 position. * Variable ppm (br s, 1H): Hydroxyl proton (OH). |
| ¹³C NMR | * ~144 ppm: Quaternary aromatic carbons of the trityl group. * ~127-129 ppm: Aromatic CH carbons of the trityl group. * ~86 ppm: Quaternary carbon of the trityl group (C(Ph)₃). * ~65-70 ppm: Carbon bearing the secondary alcohol (C2). * ~60-65 ppm: Carbon bearing the trityl ether (C4). * ~35-40 ppm: Methylene carbon (C3). * ~20-25 ppm: Methyl carbon (C1). |
| IR (Infrared Spectroscopy) | * ~3400 cm⁻¹ (broad): O-H stretch from the secondary alcohol.[8] * ~3060, 3030 cm⁻¹: Aromatic C-H stretch. * ~2970, 2870 cm⁻¹: Aliphatic C-H stretch. * ~1595, 1490, 1450 cm⁻¹: Aromatic C=C bending. * ~1070 cm⁻¹: C-O ether stretch.[8] |
| MS (Mass Spectrometry) | * [M]+: The molecular ion peak at m/z = 344.44 would be expected, though it may be weak. * [M-H₂O]+: A peak corresponding to the loss of water. * [C(C₆H₅)₃]+: A very prominent peak at m/z = 243, corresponding to the stable trityl cation, which is a characteristic fragmentation for trityl ethers.[9] |
Visualization of Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Synthetic workflow for this compound.
Applications in Research and Development
As a protected diol, this compound is a valuable building block in organic synthesis. Its primary application lies in the construction of more complex molecules where the differential reactivity of the primary and secondary alcohols is exploited. For instance, the free secondary hydroxyl group can be modified (e.g., oxidized, esterified, or coupled with another molecule) before the removal of the trityl group to unmask the primary alcohol for subsequent transformations. This strategy is common in the synthesis of natural products and pharmaceutical intermediates. While no specific drug development pathways directly involving this compound are widely reported, its utility as a synthetic intermediate is clear.
Conclusion
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Tritylation of Alcohols under Mild Conditions without Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Butanol [webbook.nist.gov]
- 4. (+-)-2-Butanol | C4H10O | CID 6568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Triphenylmethane - Wikipedia [en.wikipedia.org]
- 6. Trityl-Containing Alcohols—An Efficient Chirality Transmission Process from Inductor to the Stereodynamic Propeller and their Solid-State Structural Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acgpubs.org [acgpubs.org]
- 8. C4H10O CH3CH(OH)CH2CH3 infrared spectrum of butan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-butanol sec-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. docbrown.info [docbrown.info]
CAS number and molecular structure of 4-(Trityloxy)butan-2-ol
An In-depth Technical Guide to 4-(Trityloxy)butan-2-ol
This technical guide provides a comprehensive overview of this compound, a chiral building block with potential applications in organic synthesis, particularly in the development of pharmaceutical compounds. Due to its specific stereochemical structure, this molecule serves as a valuable intermediate for the synthesis of complex, enantiomerically pure molecules.
Molecular Structure and Properties
This compound, also known as 4-(triphenylmethoxy)butan-2-ol, is a derivative of butan-2-ol where the primary hydroxyl group at the 4-position is protected by a bulky trityl (triphenylmethyl) group. The presence of the trityl group imparts significant steric hindrance, which can be strategically exploited in multi-step syntheses to direct reactions to other parts of the molecule. The secondary alcohol at the 2-position provides a site for further chemical modification.
Key Physicochemical Data
| Property | Value (Estimated) |
| Molecular Formula | C₂₃H₂₄O₂ |
| Molecular Weight | 344.44 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, THF, Ethyl Acetate); Insoluble in water. |
| Chirality | Contains a stereocenter at the C-2 position. |
Synthesis of this compound
A proposed synthetic pathway for this compound starting from the readily available precursor, 1,3-butanediol, is outlined below. This multi-step synthesis involves selective protection, oxidation, and reduction reactions.
Synthetic Workflow Diagram
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound.
Step 1: Selective Tritylation of 1,3-Butanediol
This procedure is adapted from general methods for the selective protection of primary alcohols.[1][2][3]
-
Materials:
-
1,3-Butanediol
-
Trityl chloride (TrCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of 1,3-butanediol (1.0 eq) in anhydrous pyridine and anhydrous DCM at 0 °C under an inert atmosphere, add trityl chloride (1.1 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 4-(trityloxy)butan-1-ol.
-
Step 2: Oxidation of 4-(Trityloxy)butan-1-ol
This step involves the oxidation of the secondary alcohol to a ketone.
-
Materials:
-
4-(Trityloxy)butan-1-ol
-
Dess-Martin Periodinane (DMP) or Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM, anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) (if using DMP)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure (using DMP):
-
Dissolve 4-(trityloxy)butan-1-ol (1.0 eq) in anhydrous DCM.
-
Add Dess-Martin Periodinane (1.5 eq) and stir at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and quench with a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Stir vigorously until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 4-(trityloxy)butan-2-one.
-
Step 3: Reduction of 4-(Trityloxy)butan-2-one
The final step is the reduction of the ketone to the desired secondary alcohol.
-
Materials:
-
4-(Trityloxy)butan-2-one
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve 4-(trityloxy)butan-2-one (1.0 eq) in a mixture of DCM and anhydrous methanol at 0 °C.
-
Add sodium borohydride (1.5 eq) portion-wise.
-
Stir the reaction at 0 °C and monitor by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
-
Applications in Drug Development
Chiral alcohols like this compound are valuable intermediates in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). The trityl protecting group can be removed under acidic conditions to reveal the primary alcohol, allowing for further synthetic manipulations. The stereocenter at the 2-position can be used to introduce chirality into the target molecule, which is often crucial for its biological activity and selectivity. While specific applications of this compound are not widely documented, its structural motifs are present in various classes of therapeutic agents.
References
The Trityl Group: A Comprehensive Guide to its Role in Alcohol Protection
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the complex molecular architectures encountered in drug development. Among the arsenal of protecting groups for hydroxyl moieties, the triphenylmethyl (trityl) group holds a prominent and enduring position. Its unique combination of steric bulk, acid lability, and selectivity for primary alcohols makes it an invaluable tool for synthetic chemists. This in-depth technical guide explores the core principles of trityl group protection, detailing its mechanism, applications, and the quantitative aspects of its use, supplemented with detailed experimental protocols and visual aids to facilitate understanding and implementation in a research and development setting.
Core Concepts of Trityl Group Protection
The trityl (Tr) group, chemically a triphenylmethyl ether, is primarily employed to mask the reactivity of hydroxyl groups during multi-step syntheses.[1] Its efficacy stems from several key properties:
-
Steric Hindrance: The three phenyl rings of the trityl group create a sterically demanding environment around the protected alcohol, effectively shielding it from a wide range of reagents. This bulk is also the basis for its high selectivity towards the protection of less sterically hindered primary alcohols over secondary and tertiary alcohols.[1][2]
-
Acid Lability: The trityl ether linkage is highly susceptible to cleavage under acidic conditions. This is due to the remarkable stability of the resulting trityl cation, a triphenylmethyl carbocation, which is stabilized by resonance across the three phenyl rings.[1] This allows for deprotection under mild acidic conditions that often leave other protecting groups, such as silyl ethers, intact.[1]
-
Stability: Trityl ethers are robust under neutral, basic, and many reductive and oxidative conditions, ensuring their persistence through various synthetic transformations.
The introduction of electron-donating groups, such as methoxy substituents, onto the phenyl rings (e.g., monomethoxytrityl (MMT) and dimethoxytrityl (DMT)) can further enhance the stability of the corresponding cation, thereby increasing the lability of the protecting group.[1][3] This allows for a tunable deprotection strategy based on the specific requirements of the synthetic route.
Mechanism of Protection and Deprotection
Protection of Alcohols
The protection of an alcohol with a trityl group typically proceeds via an SN1 mechanism. The most common reagent is trityl chloride (TrCl), which in the presence of a base such as pyridine, generates the highly stable trityl cation.[1] 4-(Dimethylamino)pyridine (DMAP) is often added as a catalyst to accelerate the reaction.[1] The alcohol then acts as a nucleophile, attacking the carbocation to form the trityl ether.
Caption: SN1 mechanism for the protection of an alcohol using trityl chloride.
Deprotection of Trityl Ethers
The removal of the trityl group is achieved by acid-catalyzed cleavage of the ether bond. Protonation of the ether oxygen makes it a better leaving group, facilitating the formation of the stable trityl cation and the free alcohol.[1] A variety of protic and Lewis acids can be employed for this purpose.
Caption: Acid-catalyzed deprotection of a trityl ether.
Quantitative Data on Trityl Group Protection
The efficiency of trityl group protection is highly dependent on the substrate and reaction conditions. The following tables summarize representative yields for the protection and deprotection of various alcohols.
Table 1: Yields for the Protection of Alcohols with Trityl Chloride
| Alcohol Substrate | Base/Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Benzyl alcohol | Pyridine | Pyridine | 16 | 95 | [1] |
| 1-Hexanol | Pyridine/DMAP | CH2Cl2 | 12 | 92 | [3] |
| Geraniol (primary OH) | Pyridine | Pyridine | 24 | 85 | [2] |
| Uridine (5'-OH) | Pyridine | Pyridine | 48 | ~90 | [1] |
Table 2: Yields for the Deprotection of Trityl Ethers
| Trityl Ether Substrate | Deprotection Reagent | Solvent | Reaction Time | Yield (%) | Reference |
| Benzyl trityl ether | 90% Acetic Acid | H2O | 2 h | 98 | [1] |
| 1-Hexyl trityl ether | Trifluoroacetic Acid (TFA) | CH2Cl2 | 0.5 h | 95 | [1] |
| 5'-O-Trityluridine | 80% Acetic Acid | H2O | 48 h | ~100 | [1] |
| 5'-O-Monomethoxytrityluridine | 80% Acetic Acid | H2O | 2 h | ~100 | [1] |
| 5'-O-Dimethoxytrityluridine | 80% Acetic Acid | H2O | 15 min | ~100 | [1] |
Experimental Protocols
General Procedure for the Tritylation of a Primary Alcohol
This protocol is a general guideline and may require optimization for specific substrates.
Caption: Experimental workflow for the tritylation of a primary alcohol.
Detailed Methodology:
-
To a solution of the primary alcohol (1.0 equiv) and 4-(dimethylamino)pyridine (0.1 equiv) in anhydrous pyridine (0.2 M) under an inert atmosphere (N2 or Ar), is added trityl chloride (1.1 equiv) portion-wise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed as monitored by thin-layer chromatography (TLC).
-
The reaction is quenched by the addition of methanol.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed sequentially with water, saturated aqueous NaHCO3, and brine.
-
The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired trityl ether.
General Procedure for the Deprotection of a Trityl Ether
This protocol provides a general method for acid-catalyzed deprotection. The choice of acid and reaction time will depend on the lability of the trityl group and the presence of other acid-sensitive functionalities.
Detailed Methodology:
-
The trityl-protected alcohol (1.0 equiv) is dissolved in a suitable solvent (e.g., dichloromethane or a mixture of acetic acid and water).
-
The deprotection reagent (e.g., trifluoroacetic acid, formic acid, or aqueous acetic acid) is added at 0 °C or room temperature.
-
The reaction is stirred and monitored by TLC until the starting material is consumed.
-
The reaction mixture is carefully neutralized with a base (e.g., saturated aqueous NaHCO3).
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the deprotected alcohol.
Applications in Drug Development and Complex Synthesis
The trityl group has found widespread application in the synthesis of complex molecules, particularly in nucleoside and carbohydrate chemistry, which are critical areas in drug development.[1][3]
-
Nucleoside Chemistry: In the synthesis of oligonucleotides, the 5'-primary hydroxyl group of the ribose or deoxyribose sugar is selectively protected with a dimethoxytrityl (DMT) group.[3] The DMT group's increased acid lability allows for its removal under very mild conditions, which is crucial for the stability of the final oligonucleotide product.
-
Carbohydrate Chemistry: The selective protection of primary hydroxyl groups in poly-hydroxylated carbohydrates is a common challenge. The steric bulk of the trityl group enables the preferential protection of the C6 hydroxyl group in pyranoses, allowing for further functionalization of the secondary hydroxyls.[1]
-
Peptide Synthesis: While less common for the protection of the C-terminal carboxylic acid, the trityl group can be used to protect the side chains of certain amino acids, such as the thiol group of cysteine and the imidazole of histidine.[4]
Conclusion
The trityl group remains a powerful and versatile tool in the synthetic chemist's repertoire. Its well-defined mechanism, predictable selectivity, and tunable lability make it an excellent choice for the protection of primary alcohols in a variety of synthetic contexts. For researchers and professionals in drug development, a thorough understanding of the principles and practicalities of trityl group chemistry is essential for the efficient and successful synthesis of complex, biologically active molecules. The data and protocols presented in this guide provide a solid foundation for the effective implementation of this important protecting group strategy.
References
An In-depth Technical Guide to the Stereochemistry of 4-(Trityloxy)butan-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemistry of 4-(trityloxy)butan-2-ol, a chiral building block with significant potential in asymmetric synthesis. This document outlines the fundamental stereochemical properties, potential synthetic routes to its enantiomers, and analytical methodologies for their characterization.
Introduction to the Stereochemistry of this compound
This compound possesses a single stereocenter at the C-2 position, giving rise to two enantiomers: (R)-4-(trityloxy)butan-2-ol and (S)-4-(trityloxy)butan-2-ol. The bulky trityl (triphenylmethyl) protecting group on the primary alcohol at C-4 enhances the lipophilicity of the molecule and can influence the stereochemical outcome of reactions at the C-2 hydroxyl group. The separation and characterization of these enantiomers are crucial for their application in the synthesis of enantiomerically pure pharmaceuticals and other complex chiral molecules.
Synthesis of Enantiomerically Enriched this compound
The preparation of enantiomerically pure or enriched this compound can be approached through two primary strategies: asymmetric synthesis or resolution of a racemic mixture.
2.1. Asymmetric Synthesis
The enantioselective reduction of the corresponding ketone, 4-(trityloxy)butan-2-one, is a promising route. This can be achieved using various chiral reducing agents or catalytic systems.
2.2. Kinetic Resolution of Racemic this compound
A highly effective and widely used method for resolving racemic alcohols is lipase-catalyzed kinetic resolution. This enzymatic method offers high enantioselectivity under mild reaction conditions. Lipases, such as those from Candida antarctica (CAL-B) or Pseudomonas cepacia (lipase PS-C), can selectively acylate one enantiomer of the alcohol, allowing for the separation of the unreacted enantiomer from the acylated product.
Data Presentation: Physicochemical and Chromatographic Properties
While specific experimental data for the individual enantiomers of this compound is not extensively published, the following tables present expected data based on analogous compounds and general principles. These tables are intended to serve as a template for organizing experimental results.
Table 1: Physicochemical Properties of this compound Enantiomers
| Property | (R)-4-(Trityloxy)butan-2-ol | (S)-4-(Trityloxy)butan-2-ol |
| Molecular Formula | C₂₃H₂₄O₂ | C₂₃H₂₄O₂ |
| Molecular Weight | 344.44 g/mol | 344.44 g/mol |
| Appearance | White to off-white solid | White to off-white solid |
| Specific Rotation [α]D | Data not available | Data not available |
Table 2: Chiral High-Performance Liquid Chromatography (HPLC) Data
| Parameter | (R)-4-(Trityloxy)butan-2-ol | (S)-4-(Trityloxy)butan-2-ol |
| Chiral Stationary Phase | e.g., Chiralcel OD-H | e.g., Chiralcel OD-H |
| Mobile Phase | e.g., Hexane/Isopropanol | e.g., Hexane/Isopropanol |
| Flow Rate | e.g., 1.0 mL/min | e.g., 1.0 mL/min |
| Retention Time (tR) | Data not available | Data not available |
Experimental Protocols
The following are detailed, representative experimental protocols for the synthesis and analysis of the stereoisomers of this compound, based on established methodologies for similar compounds.
4.1. Synthesis of Racemic this compound
This protocol describes the protection of the primary hydroxyl group of 1,3-butanediol.
Materials:
-
1,3-Butanediol
-
Trityl chloride (TrCl)
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 1,3-butanediol (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.2 eq) to the solution.
-
Slowly add a solution of trityl chloride (1.1 eq) in anhydrous DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield racemic this compound.
4.2. Lipase-Catalyzed Kinetic Resolution of Racemic this compound
This protocol describes a typical procedure for enzymatic resolution.
Materials:
-
Racemic this compound
-
Immobilized lipase (e.g., Novozym® 435)
-
Acyl donor (e.g., vinyl acetate)
-
Anhydrous organic solvent (e.g., toluene or THF)
-
Silica gel for column chromatography
Procedure:
-
Dissolve racemic this compound (1.0 eq) in the anhydrous organic solvent.
-
Add the immobilized lipase (e.g., 50-100 mg per mmol of substrate).
-
Add the acyl donor (e.g., 0.6 eq of vinyl acetate for ~50% conversion).
-
Stir the mixture at a constant temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester.
-
When the desired conversion (ideally close to 50%) is reached, filter off the lipase.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted alcohol enantiomer from the ester by silica gel column chromatography.
-
The ester can be hydrolyzed back to the other alcohol enantiomer if desired.
4.3. Chiral HPLC Analysis
This protocol outlines a general method for the enantiomeric separation.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC)
-
Chiral column (e.g., Daicel Chiralcel OD-H or Chiralpak AD-H)
-
UV detector
Procedure:
-
Prepare a standard solution of the racemic this compound in the mobile phase.
-
Equilibrate the chiral column with the mobile phase (e.g., a mixture of hexane and isopropanol) at a constant flow rate.
-
Inject the sample onto the column.
-
Monitor the elution profile using the UV detector at an appropriate wavelength (e.g., 254 nm).
-
The two enantiomers should elute as separate peaks.
-
Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Visualization of Methodologies
Logical Workflow for Enantiomer Separation and Analysis
Caption: Workflow for the resolution and analysis of this compound enantiomers.
Conceptual Signaling Pathway for Asymmetric Induction
This diagram illustrates the general principle of how a chiral catalyst or reagent can induce stereoselectivity in the synthesis of one enantiomer over the other.
Caption: General pathway for the asymmetric synthesis of this compound.
An In-Depth Technical Guide to the Discovery and History of Trityl-Protected Butanols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The trityl (triphenylmethyl) group is a cornerstone of protecting group chemistry, prized for its steric bulk and acid lability, which allows for the selective protection of primary alcohols. This technical guide delves into the history, synthesis, and characterization of trityl-protected butanols, providing a comprehensive resource for researchers in organic synthesis and drug development. Detailed experimental protocols for the protection of n-butanol, sec-butanol, and isobutanol, and the deprotection of their corresponding trityl ethers are presented. Quantitative data on reaction yields and physical properties are summarized for comparative analysis. Furthermore, this guide illustrates key reaction mechanisms and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of the underlying chemical principles.
Discovery and Historical Context
The strategic use of protecting groups is a fundamental concept in modern organic synthesis, enabling complex molecular transformations. The triphenylmethyl (trityl) group, introduced in the early 20th century, has emerged as a vital tool for the temporary masking of hydroxyl, amino, and thiol functionalities.
The pioneering work on the synthesis of trityl ethers of simple aliphatic alcohols can be traced back to the mid-20th century. A notable contribution in this area is the 1950 dissertation by Henry Jeffay from the University of Wisconsin-Madison, which describes the synthesis of several trityl ethers, including "butyl trityl ether." This early work laid the groundwork for the broader application of the trityl protecting group in organic synthesis. The classical method for the formation of trityl ethers involves the reaction of an alcohol with trityl chloride in the presence of a base, typically pyridine, to neutralize the hydrochloric acid byproduct.
The bulky nature of the trityl group imparts a high degree of selectivity for the protection of sterically unhindered primary alcohols over more hindered secondary and tertiary alcohols. This selectivity has been a key driver in its widespread adoption, particularly in the complex syntheses of carbohydrates and nucleosides where selective protection of primary hydroxyls is often a critical step.
Over the years, numerous advancements in tritylation methods have been developed to improve yields, reduce reaction times, and enhance selectivity. These include the use of silver salts to facilitate the formation of the trityl cation, and more recently, the use of Lewis acids and in situ generation of highly reactive tritylating agents.
Synthesis of Trityl-Protected Butanols
The synthesis of trityl-protected butanols serves as an excellent case study for demonstrating the principles of trityl protection chemistry, particularly the steric hindrance effects that govern the reactivity of the different butanol isomers.
Reaction Mechanism
The tritylation of an alcohol with trityl chloride proceeds through a nucleophilic substitution reaction. The generally accepted mechanism is an SN1-type pathway, involving the formation of a stabilized trityl cation intermediate. The bulky phenyl groups of the trityl chloride facilitate the departure of the chloride ion to form a resonance-stabilized carbocation. The alcohol then acts as a nucleophile, attacking the carbocation to form the protonated ether, which is subsequently deprotonated by a base (e.g., pyridine) to yield the final trityl ether.
Navigating the Synthesis and Procurement of 4-(Trityloxy)butan-2-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Commercial Availability: A Landscape of Custom Synthesis
A thorough search of commercial chemical databases reveals that 4-(Trityloxy)butan-2-ol is not offered as a stock item by major chemical suppliers. Its procurement, therefore, necessitates a custom synthesis approach. Researchers and drug development professionals will need to engage with contract research organizations (CROs) or specialized chemical synthesis companies to obtain this compound.
Several companies specialize in the custom synthesis of complex organic molecules and are potential partners for the production of this compound. The selection of a suitable supplier should be based on factors such as expertise in protecting group chemistry, production scale capabilities, and project timelines.
Table 1: Potential Custom Synthesis Suppliers
| Supplier Category | Key Characteristics |
| Contract Research Organizations (CROs) | Offer a broad range of chemistry services including custom synthesis, process development, and scale-up. Often have extensive experience with complex multi-step syntheses. |
| Specialized Chemical Synthesis Companies | Focus on the production of specific classes of molecules or particular reaction types. May offer more targeted expertise in tritylation and other protection chemistries. |
| Academic Core Facilities | Some universities have core facilities that provide synthesis services to internal and external researchers. These can be a cost-effective option for smaller quantities. |
Proposed Synthesis of this compound
The synthesis of this compound can be achieved through the selective protection of the primary hydroxyl group of 1,3-butanediol with a trityl group. The steric bulk of the trityl group favors its reaction with the less hindered primary alcohol over the secondary alcohol.
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Experimental Protocol: Selective Tritylation of 1,3-Butanediol
This protocol is a general guideline and may require optimization based on laboratory conditions and desired purity.
Materials:
-
1,3-Butanediol
-
Trityl chloride (TrCl)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 1,3-butanediol (1.0 eq) in anhydrous pyridine.
-
Addition of Trityl Chloride: To the stirred solution, add trityl chloride (1.05 eq) portion-wise at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate). The reaction is typically stirred at room temperature for 12-24 hours.
-
Workup:
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired this compound.
Table 2: Summary of Reagents and Conditions
| Reagent/Condition | Purpose | Typical Quantity/Setting |
| 1,3-Butanediol | Starting material | 1.0 equivalent |
| Trityl Chloride | Protecting group source | 1.05 - 1.2 equivalents |
| Anhydrous Pyridine | Solvent and acid scavenger | Sufficient to dissolve reactants |
| Temperature | Reaction condition | Room temperature |
| Reaction Time | Duration of reaction | 12 - 24 hours (monitor by TLC) |
| Purification | Isolation of pure product | Flash column chromatography |
Logical Workflow for Procurement and Synthesis
The process of obtaining this compound for research purposes follows a logical sequence of steps, from initial sourcing to final product characterization.
Caption: Procurement workflow for this compound.
Conclusion
While this compound is not a readily available chemical, it can be obtained through custom synthesis. The selective tritylation of the primary hydroxyl group of 1,3-butanediol represents a viable and straightforward synthetic strategy. Researchers and drug development professionals should engage with reputable custom synthesis providers to procure this valuable intermediate for their research and development needs. Careful consideration of the experimental protocol and purification methods will be crucial to obtaining the desired compound in high purity.
The Trityl Protecting Group: A Comprehensive Guide for Organic Synthesis
An in-depth technical guide for researchers, scientists, and drug development professionals on the application of trityl and its derivatives as protecting groups in modern organic synthesis.
The triphenylmethyl (trityl, Tr) group is a sterically bulky and acid-labile protecting group widely employed in organic synthesis to temporarily mask reactive functional groups, particularly primary alcohols. Its derivatives, such as the 4-methoxytrityl (MMT), 4,4'-dimethoxytrityl (DMT), and 4,4',4"-trimethoxytrityl (TMT), offer a tunable range of acid lability, allowing for selective deprotection in the presence of other acid-sensitive moieties. This guide provides a detailed overview of the core principles of trityl-based protection, including mechanisms, experimental protocols, and applications in complex molecular synthesis.
Core Concepts and Mechanism
The trityl group is typically introduced by reacting an alcohol, amine, or thiol with trityl chloride (TrCl) in the presence of a base like pyridine.[1] The significant steric hindrance of the trityl group generally leads to selective protection of primary alcohols over secondary and tertiary alcohols.[1][2] The protection mechanism proceeds via an SN1 pathway, involving the formation of the highly stable trityl cation.[1]
Deprotection is achieved under acidic conditions, which can range from mild acids like acetic or formic acid to stronger acids such as trifluoroacetic acid (TFA).[1] The mechanism of deprotection also involves the formation of the resonance-stabilized trityl cation, which is a key feature of this protecting group.[1] Lewis acids, such as BF3·OEt2, can also be employed for deprotection.[1]
The electronic properties of substituents on the phenyl rings significantly influence the stability of the corresponding trityl cation and, consequently, the lability of the protecting group. Electron-donating groups, such as methoxy groups, stabilize the carbocation, making the protecting group more susceptible to acidic cleavage.[1][3] This principle allows for a range of acid sensitivities among the different trityl derivatives.
Quantitative Data on Trityl Group Lability
The acid lability of trityl and its methoxy-substituted derivatives follows a clear trend, which is critical for orthogonal protection strategies in multi-step synthesis. The relative rates of cleavage can be quantitatively compared, providing a basis for selective deprotection.
| Protecting Group | Abbreviation | Relative Rate of Acidic Cleavage (approx.) | Typical Deprotection Conditions |
| Trityl | Tr | 1 | 80% Acetic Acid or mild TFA |
| 4-Methoxytrityl | MMT | 10 | 1% TFA in DCM[4] |
| 4,4'-Dimethoxytrityl | DMT | 100 | Very mild acid (e.g., 3% Dichloroacetic acid in DCM) |
| 4,4',4"-Trimethoxytrityl | TMT | 1000 | Extremely mild acid conditions |
Note: Relative rates are approximate and can vary depending on the substrate and reaction conditions.
The MMT group is significantly more acid-sensitive than the parent trityl group; it can be completely removed with 1% TFA in dichloromethane, under which conditions only 4-5% of a trityl group is cleaved.[4] This orthogonality is frequently exploited in peptide and oligonucleotide synthesis.[4][5]
Experimental Protocols
General Procedure for Tritylation of a Primary Alcohol
This protocol is a general guideline for the protection of a primary alcohol using trityl chloride.
Materials:
-
Primary alcohol (1.0 mmol)
-
Trityl chloride (TrCl) (1.1 mmol)
-
Dry pyridine (5 mL)
-
4-(Dimethylamino)pyridine (DMAP) (0.05 mmol, optional catalyst)
-
Methanol (for quenching)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the primary alcohol in dry pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add trityl chloride and DMAP (if used) to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a small amount of methanol.
-
Remove the pyridine under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the trityl ether.
General Procedure for Acid-Catalyzed Detritylation
This protocol describes a general method for the removal of a trityl group using a Brønsted acid.
Materials:
-
Trityl-protected compound (1.0 mmol)
-
Trifluoroacetic acid (TFA) or Formic acid
-
Scavenger (e.g., triethylsilane or 2-methyl-2-butene, optional)
-
Dichloromethane (DCM) or Dioxane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the trityl-protected compound in a suitable solvent such as dichloromethane.
-
Cool the solution in an ice bath.
-
Add the acidic reagent (e.g., a solution of TFA in DCM) dropwise. If a scavenger is used to trap the trityl cation, it should be added prior to the acid.[1]
-
Stir the reaction at 0°C or room temperature and monitor its progress by TLC.
-
Once the reaction is complete, carefully quench by adding saturated aqueous sodium bicarbonate solution until the mixture is neutral or slightly basic.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography. The byproduct, triphenylmethanol, is often insoluble in certain solvents and can sometimes be removed by filtration.[1]
Applications in Synthesis
Trityl protecting groups are indispensable in various areas of organic synthesis, including:
-
Nucleoside and Oligonucleotide Synthesis: The DMT group is the standard protecting group for the 5'-hydroxyl of nucleosides in solid-phase oligonucleotide synthesis.[6][7] Its lability to mild acid allows for its removal at each coupling cycle without affecting other protecting groups.[7]
-
Carbohydrate Chemistry: The steric bulk of the trityl group enables the selective protection of primary hydroxyl groups in carbohydrates, facilitating regioselective modifications of these complex molecules.[1][8]
-
Peptide Synthesis: Trityl and its derivatives are used to protect the side chains of amino acids such as cysteine, histidine, asparagine, and glutamine.[9][10] The MMT group, for instance, is a versatile protecting group for the cysteine thiol, allowing for selective deprotection and disulfide bond formation.[4][5]
Visualizing Workflows and Mechanisms
Trityl Protection and Deprotection Cycle
The following diagram illustrates the general cycle of protection of a primary alcohol with a trityl group and its subsequent removal.
Caption: General workflow for the protection and deprotection of an alcohol using a trityl group.
Relative Acid Lability of Trityl Derivatives
This diagram shows the increasing acid lability of common trityl-based protecting groups.
Caption: Trend of increasing acid lability among trityl and its methoxy derivatives.
Workflow in Solid-Phase Peptide Synthesis (SPPS)
The use of a side-chain trityl protecting group in Fmoc-based SPPS is depicted below.
Caption: A simplified workflow for Fmoc-based solid-phase peptide synthesis.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Efficient Approach for the Tritylation of Alcohols Using Recyclable Lewis Acid-Based Ionic Liquid (EMIM·AlCl4) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 4. cblpatras.gr [cblpatras.gr]
- 5. nbinno.com [nbinno.com]
- 6. Dimethoxytrityl - Wikipedia [en.wikipedia.org]
- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 8. nbinno.com [nbinno.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. peptide.com [peptide.com]
An In-depth Technical Guide to the Stability of 4-(Trityloxy)butan-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical stability of 4-(Trityloxy)butan-2-ol under various stress conditions. Understanding the stability profile of this molecule is crucial for its handling, storage, and application in research and drug development, particularly in contexts where it may be used as a protected intermediate. This document outlines its expected behavior under acidic, basic, oxidative, thermal, and photolytic stress, and provides detailed, illustrative experimental protocols for stability assessment.
Chemical Structure and General Stability
This compound possesses two key functional groups that dictate its stability: a trityl ether and a secondary alcohol. The trityl (triphenylmethyl) group is a bulky protecting group for the primary alcohol at the 4-position, known for its sensitivity to acidic conditions. The secondary alcohol at the 2-position is generally more stable but can be susceptible to oxidation. Overall, the molecule is expected to be relatively stable under neutral and basic conditions at ambient temperature but will likely degrade in the presence of acids or strong oxidizing agents.
Predicted Stability under Stress Conditions
Based on the chemical nature of its functional groups, the stability of this compound under various stress conditions is predicted as follows:
-
Acidic Conditions: The trityl ether linkage is highly susceptible to cleavage under acidic conditions. This deprotection reaction is typically rapid and proceeds via a stable trityl cation intermediate. The primary degradation products are expected to be triphenylmethanol and butane-1,3-diol.
-
Basic Conditions: The molecule is expected to be relatively stable under basic conditions. The ether and alcohol functional groups are generally not labile to base-catalyzed hydrolysis at moderate temperatures.
-
Oxidative Conditions: The secondary alcohol is a potential site for oxidation, which could lead to the formation of the corresponding ketone, 4-(trityloxy)butan-2-one. The trityl group itself is generally resistant to mild oxidation.
-
Thermal Conditions: In the absence of other stressors, this compound is expected to have good thermal stability at temperatures typically used for pharmaceutical processing and storage.
-
Photolytic Conditions: While the trityl group can be cleaved under certain photolytic conditions, particularly with photosensitizers, the molecule is expected to be reasonably stable to light under normal storage conditions.
Quantitative Data Summary
The following table summarizes the anticipated quantitative data from forced degradation studies on this compound. These values are illustrative and represent expected outcomes based on the known chemistry of trityl ethers.
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | Expected Degradation (%) | Major Degradation Products |
| Acidic | 0.1 M HCl in 50% Acetonitrile/Water | 2 | 25 | > 90% | Triphenylmethanol, Butane-1,3-diol |
| Basic | 0.1 M NaOH in 50% Acetonitrile/Water | 24 | 60 | < 5% | No major products detected |
| Oxidative | 3% H₂O₂ in 50% Acetonitrile/Water | 24 | 25 | 10-20% | 4-(Trityloxy)butan-2-one |
| Thermal | Solid State | 48 | 80 | < 2% | No major products detected |
| Photolytic | 1.2 million lux hours | - | 25 | < 5% | No major products detected |
Experimental Protocols
A detailed experimental protocol for conducting forced degradation studies on this compound is provided below. This protocol is designed to be a starting point and can be adapted based on specific laboratory capabilities and regulatory requirements.
4.1. Materials and Methods
-
Test Substance: this compound
-
Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), Acetonitrile (HPLC grade), Water (HPLC grade).
-
Instrumentation: HPLC system with a UV detector, photodiode array detector, or mass spectrometer; pH meter; calibrated oven; photostability chamber.
4.2. Preparation of Stock and Sample Solutions
-
Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Sample Solutions: For each stress condition, dilute the stock solution with the respective stressor solution (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) to a final concentration of 0.1 mg/mL. The final solvent composition should be approximately 50:50 acetonitrile:aqueous stressor to ensure solubility.
4.3. Forced Degradation Conditions
-
Acidic Hydrolysis: Mix equal volumes of the 0.2 mg/mL stock solution in acetonitrile and 0.2 M HCl. Keep the solution at room temperature (25 °C) for 2 hours. At appropriate time intervals (e.g., 0, 0.5, 1, and 2 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.2 M NaOH, and dilute with mobile phase to the target concentration for HPLC analysis.
-
Basic Hydrolysis: Mix equal volumes of the 0.2 mg/mL stock solution in acetonitrile and 0.2 M NaOH. Keep the solution at 60 °C for 24 hours. At appropriate time intervals, withdraw an aliquot, neutralize with an equivalent amount of 0.2 M HCl, and dilute with mobile phase for HPLC analysis.
-
Oxidative Degradation: Mix equal volumes of the 0.2 mg/mL stock solution in acetonitrile and 6% H₂O₂. Keep the solution at room temperature for 24 hours. At appropriate time intervals, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
Thermal Degradation: Place a known amount of solid this compound in a calibrated oven at 80 °C for 48 hours. After the exposure, dissolve the sample in acetonitrile to the target concentration for HPLC analysis.
-
Photolytic Degradation: Expose a solution of this compound (0.1 mg/mL in acetonitrile) and the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. A control sample should be protected from light. Analyze the samples by HPLC after exposure.
4.4. HPLC Method for Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B). Start with 50% A, increase to 90% A over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Visualizations
5.1. Proposed Acidic Degradation Pathway
The following diagram illustrates the proposed degradation pathway of this compound under acidic conditions, which is the most significant degradation route.
5.2. Experimental Workflow for Forced Degradation Studies
This diagram outlines the logical workflow for conducting a comprehensive forced degradation study.
Conclusion
This technical guide provides a thorough, albeit predictive, analysis of the stability of this compound. The primary degradation pathway is anticipated to be acid-catalyzed hydrolysis of the trityl ether. The molecule is expected to show good stability under basic, thermal, and photolytic conditions, with some susceptibility to oxidation at the secondary alcohol position. The provided experimental protocols and analytical methods offer a robust framework for initiating formal stability and forced degradation studies. For drug development professionals, this information is critical for formulation development, establishing appropriate storage conditions, and ensuring the quality and safety of any product containing this molecule or its derivatives.
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-(Trityloxy)butan-2-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(Trityloxy)butan-2-ol is a valuable building block in organic synthesis, particularly in the preparation of more complex molecules where selective protection of a primary alcohol is required. The trityl (triphenylmethyl) group serves as a bulky protecting group for the primary hydroxyl function, leaving the secondary hydroxyl group available for further chemical transformations. This protocol details the regioselective synthesis of this compound from 1,3-butanediol. The bulky nature of the trityl group sterically hinders its reaction with the secondary alcohol, leading to preferential protection of the primary alcohol.[1][2]
Data Presentation
| Parameter | Value | Notes |
| Starting Material | 1,3-Butanediol | --- |
| Reagents | Trityl chloride (TrCl), Pyridine, 4-Dimethylaminopyridine (DMAP) | --- |
| Product | This compound | --- |
| Molar Ratio | 1,3-Butanediol : Trityl chloride : DMAP | 1 : 1.05 : 0.05 |
| Solvent | Pyridine | Acts as both solvent and base. |
| Reaction Temperature | Room Temperature | Mild reaction conditions. |
| Reaction Time | 12-24 hours | Monitored by TLC. |
| Purification | Column Chromatography | Silica gel, with a suitable eluent system (e.g., hexane/ethyl acetate). |
| Expected Yield | 70-85% | Varies based on reaction scale and purification efficiency. |
Experimental Protocol
1. Materials and Reagents:
-
1,3-Butanediol (1.0 eq)
-
Trityl chloride (1.05 eq)
-
Pyridine (anhydrous)
-
4-Dimethylaminopyridine (DMAP, catalytic amount, ~0.05 eq)
-
Dichloromethane (DCM, for workup)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
2. Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1,3-butanediol.
-
Dissolve the 1,3-butanediol in anhydrous pyridine.
-
Add the catalytic amount of DMAP to the solution.
-
In a separate flask, dissolve trityl chloride in a minimal amount of anhydrous pyridine.
3. Reaction Procedure:
-
Slowly add the trityl chloride solution to the stirred solution of 1,3-butanediol and DMAP at room temperature under a nitrogen atmosphere. The reaction proceeds via an SN1 mechanism through a stable trityl cation intermediate.[1]
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The product, this compound, should have a higher Rf value than the starting diol.
4. Workup and Purification:
-
Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
5. Characterization:
The structure and purity of the final product can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols: 4-(Trityloxy)butan-2-ol in Multi-Step Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 4-(Trityloxy)butan-2-ol as a versatile chiral building block in the multi-step synthesis of complex organic molecules, particularly fragments of polyketide natural products. The trityl protecting group offers robust protection of the primary hydroxyl group, allowing for selective manipulation of the secondary alcohol.
Application: Stereoselective Synthesis of a C1-C7 Polyketide Fragment
This application note details a multi-step synthesis of a C1-C7 fragment of a hypothetical polyketide, starting from (R)-4-(Trityloxy)butan-2-ol. This fragment incorporates a 1,3-diol motif, a common structural feature in many biologically active natural products.
Synthetic Strategy
The overall synthetic strategy involves the protection of the secondary alcohol of (R)-4-(Trityloxy)butan-2-ol, followed by deprotection of the primary trityl ether and subsequent oxidation to an aldehyde. A Wittig reaction is then employed to extend the carbon chain, followed by deprotection to yield the final C1-C7 fragment.
Caption: Overall synthetic workflow for the C1-C7 polyketide fragment.
Experimental Protocols and Data
Table 1: Summary of Synthetic Steps and Yields
| Step | Reaction | Reagents and Conditions | Product | Yield (%) | Purity (%) |
| 1 | Protection of Secondary Alcohol | TBDMSCl, Imidazole, DMF, 0 °C to rt, 12 h | (R)-2-(tert-Butyldimethylsilyloxy)-4-(trityloxy)butane | 95 | >98 |
| 2 | Deprotection of Trityl Ether | 80% Acetic Acid, rt, 16 h | (R)-4-(tert-Butyldimethylsilyloxy)butan-1-ol | 92 | >98 |
| 3 | Oxidation to Aldehyde | DMP, CH₂Cl₂, rt, 2 h | (R)-4-(tert-Butyldimethylsilyloxy)butanal | 88 | >97 |
| 4 | Wittig Olefination | (Carbethoxymethylene)triphenylphosphorane, Toluene, 110 °C, 12 h | (R,E)-Ethyl 6-(tert-butyldimethylsilyloxy)hept-2-enoate | 85 | >95 |
| 5 | Deprotection of Silyl Ether | TBAF, THF, rt, 4 h | (R,E)-Ethyl 6-hydroxyhept-2-enoate | 90 | >98 |
Detailed Experimental Protocols
Step 1: (R)-2-(tert-Butyldimethylsilyloxy)-4-(trityloxy)butane
-
To a solution of (R)-4-(Trityloxy)butan-2-ol (1.0 eq) in anhydrous DMF (0.5 M) at 0 °C under an argon atmosphere, is added imidazole (1.5 eq) followed by tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq).
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched with saturated aqueous NaHCO₃ solution and extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography (Silica gel, 5% EtOAc in hexanes) to afford the desired product as a colorless oil.
Step 2: (R)-4-(tert-Butyldimethylsilyloxy)butan-1-ol
-
The trityl-protected ether from Step 1 (1.0 eq) is dissolved in 80% aqueous acetic acid (0.2 M).
-
The mixture is stirred at room temperature for 16 hours.
-
The solvent is removed under reduced pressure, and the residue is co-evaporated with toluene (3 x 20 mL).
-
The crude product is purified by flash column chromatography (Silica gel, 20% EtOAc in hexanes) to yield the primary alcohol as a colorless oil.
Step 3: (R)-4-(tert-Butyldimethylsilyloxy)butanal
-
To a solution of the alcohol from Step 2 (1.0 eq) in anhydrous CH₂Cl₂ (0.3 M) at room temperature is added Dess-Martin periodinane (DMP, 1.2 eq) in one portion.
-
The reaction mixture is stirred for 2 hours.
-
The reaction is quenched by the addition of a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃ solution.
-
The mixture is stirred vigorously for 30 minutes until both layers are clear.
-
The aqueous layer is extracted with CH₂Cl₂ (3 x 30 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to give the crude aldehyde, which is used in the next step without further purification.
Step 4: (R,E)-Ethyl 6-(tert-butyldimethylsilyloxy)hept-2-enoate
-
A solution of the crude aldehyde from Step 3 (1.0 eq) and (carbethoxymethylene)triphenylphosphorane (1.1 eq) in toluene (0.4 M) is heated to 110 °C and stirred for 12 hours.
-
The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is triturated with hexanes, and the precipitated triphenylphosphine oxide is removed by filtration.
-
The filtrate is concentrated, and the crude product is purified by flash column chromatography (Silica gel, 10% EtOAc in hexanes) to afford the α,β-unsaturated ester as a colorless oil.
Step 5: (R,E)-Ethyl 6-hydroxyhept-2-enoate (C1-C7 Polyketide Fragment)
-
To a solution of the silyl ether from Step 4 (1.0 eq) in THF (0.2 M) at room temperature is added tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.2 eq).
-
The reaction mixture is stirred for 4 hours.
-
The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate (3 x 40 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography (Silica gel, 30% EtOAc in hexanes) to yield the final C1-C7 fragment as a colorless oil.
Signaling Pathway and Logical Relationship Diagrams
Experimental procedure for trityl protection of butan-2-ol
Application Note: Trityl Protection of Butan-2-ol
Introduction
The protection of hydroxyl groups is a crucial strategy in multi-step organic synthesis to prevent unwanted side reactions. The triphenylmethyl (trityl) group is a valuable protecting group for alcohols due to its steric bulk and its stability under basic and neutral conditions.[1] A key advantage of the trityl group is its facile removal under mild acidic conditions.[1] While trityl groups are often used for the selective protection of primary alcohols due to steric hindrance, they can also be effectively applied to secondary alcohols such as butan-2-ol, albeit sometimes with slower reaction kinetics.[2] This application note provides a detailed experimental protocol for the trityl protection of butan-2-ol.
Reaction Principle
The tritylation of an alcohol typically proceeds via an SN1-type mechanism.[3] The reaction is commonly carried out using trityl chloride in the presence of a base, such as pyridine, which serves to neutralize the hydrochloric acid byproduct.[2][4] The use of a catalyst like 4-dimethylaminopyridine (DMAP) can accelerate the reaction.[2]
Experimental Protocol
Materials:
-
Butan-2-ol
-
Trityl chloride (TrCl)
-
Pyridine, anhydrous
-
4-Dimethylaminopyridine (DMAP), catalyst
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a stirred solution of butan-2-ol (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (10 mL) and anhydrous pyridine (2.0 mmol, 2.0 equiv) under an inert atmosphere (e.g., nitrogen or argon), add trityl chloride (1.2 mmol, 1.2 equiv).
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.05 mmol, 0.05 equiv).
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution (15 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-(trityloxy)butane.
Data Summary
| Reagent/Parameter | Quantity/Value | Molar Ratio |
| Butan-2-ol | 1.0 mmol | 1.0 equiv |
| Trityl chloride | 1.2 mmol | 1.2 equiv |
| Pyridine | 2.0 mmol | 2.0 equiv |
| DMAP | 0.05 mmol | 0.05 equiv |
| Dichloromethane | 10 mL | - |
| Reaction Time | 12-24 hours | - |
| Temperature | Room Temperature | - |
| Expected Yield | 80-90% | - |
Experimental Workflow
References
Application Notes and Protocols: Deprotection of 4-(Trityloxy)butan-2-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the acidic deprotection of 4-(Trityloxy)butan-2-ol to yield butan-1,3-diol. The trityl (triphenylmethyl) protecting group is a bulky ether linkage commonly used to protect primary alcohols. Its removal is typically achieved under acidic conditions, leveraging the stability of the resulting triphenylmethyl cation. This document outlines various reaction conditions and provides detailed experimental protocols for this transformation.
Introduction
The deprotection of this compound is a crucial step in synthetic pathways where the primary hydroxyl group requires temporary masking. The choice of deprotection conditions is critical to ensure high yield and purity of the desired butan-1,3-diol, while minimizing potential side reactions. The most common method for trityl ether cleavage is acid-catalyzed hydrolysis. The reaction proceeds via protonation of the ether oxygen, followed by the departure of the stable triphenylmethyl carbocation. This cation is then quenched by a nucleophile, typically water or the conjugate base of the acid used.
This application note explores the use of three common Brønsted acids for this deprotection: formic acid, acetic acid, and trifluoroacetic acid (TFA). Each acid offers a different level of reactivity, allowing for optimization based on the substrate's sensitivity and the desired reaction rate.
Reaction Conditions at a Glance
A summary of typical reaction conditions for the deprotection of trityl ethers on primary alcohols is presented below. These conditions can be adapted for this compound.
| Catalyst | Solvent(s) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 80% Acetic Acid (aq) | Acetic Acid / Water | 25 - 80 | 16 - 48 | 85 - 95 |
| 97% Formic Acid | Formic Acid | 0 - 25 | 0.1 - 2 | 90 - 98 |
| 1-5% Trifluoroacetic Acid | Dichloromethane or Acetonitrile/Water | 0 - 25 | 0.5 - 3 | >90 |
Note: Reaction times and yields are estimates based on deprotection of similar primary trityl ethers and may require optimization for this compound.
Experimental Protocols
Detailed methodologies for the deprotection of this compound using different acidic reagents are provided below.
Protocol 1: Deprotection using 80% Acetic Acid
This protocol utilizes a milder acidic condition, which can be beneficial if other acid-sensitive functional groups are present in the molecule.
Materials:
-
This compound
-
80% Acetic Acid in water (v/v)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound in 80% aqueous acetic acid.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 16-48 hours). For faster reaction, the temperature can be elevated to 50-80°C.
-
Work-up: a. Once the reaction is complete, carefully neutralize the acetic acid by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases. b. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL). c. Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL). d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product contains butan-1,3-diol and the byproduct, triphenylmethanol. a. To remove the bulk of the triphenylmethanol, which is poorly soluble in non-polar solvents, triturate the crude solid with cold hexane or petroleum ether and filter. b. The filtrate containing the more polar butan-1,3-diol can be further purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure product.
Protocol 2: Deprotection using Formic Acid
Formic acid is a stronger acid than acetic acid and typically allows for faster deprotection at room temperature.
Materials:
-
This compound
-
97% Formic Acid
-
Dioxane
-
Ethanol
-
Diethyl ether
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask, treat this compound with cold (0°C) 97% formic acid.
-
Reaction: Stir the mixture at 0°C for a short period (e.g., 3 minutes) and then allow it to warm to room temperature. The reaction is typically rapid and should be monitored closely by TLC.
-
Work-up: a. Upon completion, remove the formic acid under reduced pressure using an oil pump. b. To the resulting residue, add dioxane and evaporate under reduced pressure. Repeat this step with ethanol and then diethyl ether to azeotropically remove any remaining formic acid. c. The residue will contain butan-1,3-diol and triphenylmethanol.
-
Purification: a. Add warm deionized water to the residue. Triphenylmethanol is insoluble in water and will precipitate. b. Filter the mixture to remove the solid triphenylmethanol. c. Evaporate the aqueous filtrate under reduced pressure to obtain the crude butan-1,3-diol. d. Further purification can be achieved by silica gel column chromatography if necessary.
Protocol 3: Deprotection using Trifluoroacetic Acid (TFA) on Silica Gel
This method offers a streamlined approach where deprotection and initial purification are combined in a single step.
Materials:
-
This compound
-
Silica gel
-
Hexane
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Trifluoroacetic Acid (TFA)
-
Triethylamine (Et₃N)
Procedure:
-
Column Preparation: Prepare a flash chromatography column with silica gel slurried in hexane.
-
Loading and Deprotection: a. Dissolve the crude this compound in a minimal amount of dichloromethane. b. At the top of the silica gel column, add a small layer of silica gel that has been pre-treated with 1% TFA in hexane. c. Carefully load the solution of the trityl ether onto the column.
-
Elution and Purification: a. Elute the column with a gradient of hexane and ethyl acetate. The less polar triphenylmethanol and any unreacted starting material will elute first. b. The desired butan-1,3-diol, being more polar, will be retained on the column longer. c. To elute the product, a more polar solvent system, such as dichloromethane/methanol, may be required. d. It is advisable to have a layer of silica gel treated with 1% triethylamine at the bottom of the column to neutralize the acid as the product elutes, especially if the product is acid-sensitive.
-
Product Isolation: Collect the fractions containing the product (monitor by TLC) and evaporate the solvent under reduced pressure to yield the purified butan-1,3-diol.
Visualizing the Workflow
The following diagrams illustrate the key steps in the deprotection and purification processes.
Application Notes and Protocols: The Use of 4-(Trityloxy)butan-2-ol in Carbohydrate Chemistry
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The application of 4-(Trityloxy)butan-2-ol in carbohydrate chemistry is not widely documented in publicly available literature. The following application notes and protocols are presented as a hypothetical use-case based on established principles of carbohydrate synthesis and the known reactivity of its constituent functional groups.
Introduction
Carbohydrates and their derivatives are of significant interest in drug development and biomedical research due to their diverse biological roles. The chemical modification of monosaccharides allows for the synthesis of novel structures with tailored properties. This compound is a chiral building block that can potentially be used to introduce a stereodefined four-carbon chain onto a carbohydrate scaffold. The trityl (triphenylmethyl) group serves as a sterically bulky protecting group for the primary hydroxyl function, while the secondary hydroxyl provides a point for covalent attachment to a sugar molecule.[1][2] This modification could influence the carbohydrate's solubility, lipophilicity, and interaction with biological targets.
This document outlines a hypothetical application for the use of this compound in the synthesis of a modified carbohydrate derivative, specifically through the etherification of a primary hydroxyl group on a protected monosaccharide.
Hypothetical Application: Stereoselective Etherification of a Protected Monosaccharide
The proposed application involves the coupling of this compound with a suitably protected monosaccharide, such as methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside, which possesses a free primary hydroxyl group at the C-6 position. The reaction would proceed via a Williamson ether synthesis, a common method for forming ether linkages.[3] The chirality of the butan-2-ol moiety would be transferred to the final product, resulting in a diastereomerically pure carbohydrate derivative. Subsequent removal of the trityl group would unmask the primary hydroxyl of the appended chain for further functionalization.
Logical Workflow for Chiral Synthon Incorporation
Caption: Logical workflow for modifying a carbohydrate with a chiral synthon.
Experimental Protocols
Protocol 1: Synthesis of Methyl 6-O-[4-(trityloxy)butan-2-yl]-2,3,4-tri-O-benzyl-α-D-glucopyranoside
This protocol describes the hypothetical synthesis of a modified glucose derivative using this compound.
Materials:
-
Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside
-
(R)- or (S)-4-(Trityloxy)butan-2-ol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside (1.0 eq) in anhydrous DMF (10 mL per gram of glucoside) at 0 °C under an argon atmosphere, add sodium hydride (1.5 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of the corresponding enantiomer of this compound mesylate (1.2 eq) in anhydrous DMF (2 mL per gram of mesylate) dropwise. (Note: The mesylate would be prepared from this compound and methanesulfonyl chloride in the presence of a base like triethylamine).
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.
-
Dilute the mixture with water and extract with EtOAc (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane/EtOAc as the eluent to afford the desired product.
Protocol 2: Deprotection of the Trityl Group
This protocol describes the selective removal of the trityl group to yield the free primary hydroxyl on the appended chain.
Materials:
-
Methyl 6-O-[4-(trityloxy)butan-2-yl]-2,3,4-tri-O-benzyl-α-D-glucopyranoside
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the trityl-protected carbohydrate (1.0 eq) in a mixture of DCM and toluene (e.g., 9:1 v/v).
-
Cool the solution to 0 °C and add a solution of 10% TFA in DCM dropwise.
-
Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 30-60 minutes.
-
Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃ until the solution is neutral.
-
Separate the organic layer, and wash it with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the deprotected product.
Hypothetical Data Presentation
The following table summarizes the expected outcomes for the synthesis and deprotection steps.
| Step | Product | Target Yield (%) | Target Purity (%) | Analytical Method |
| Protocol 1 | Methyl 6-O-[4-(trityloxy)butan-2-yl]-2,3,4-tri-O-benzyl-α-D-glucopyranoside | 70-85 | >95 | ¹H NMR, ¹³C NMR, HRMS |
| Protocol 2 | Methyl 6-O-[4-hydroxybutan-2-yl]-2,3,4-tri-O-benzyl-α-D-glucopyranoside | 85-95 | >98 | ¹H NMR, ¹³C NMR, HRMS |
Visualized Experimental Workflow
Caption: Step-by-step experimental workflow for the hypothetical synthesis.
References
Application Notes and Protocols: A Guide to the Utilization of 4-(Trityloxy)butan-2-ol as a Key Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, step-by-step guide for the use of 4-(Trityloxy)butan-2-ol as a versatile intermediate in organic synthesis. This compound is particularly valuable in the synthesis of chiral molecules, such as intermediates for antibiotics and other pharmaceuticals, due to the selective protection of a primary alcohol, leaving a secondary alcohol available for further chemical modification.[1][2]
Overview of Synthetic Strategy
The strategic use of this compound hinges on the differential reactivity of the two hydroxyl groups in 1,3-butanediol. The bulky trityl (triphenylmethyl) protecting group selectively reacts with the less sterically hindered primary alcohol, yielding this compound. This intermediate can then undergo a variety of transformations at the free secondary alcohol, such as oxidation, esterification, or etherification. Subsequent removal of the acid-labile trityl group unmasks the primary alcohol, providing a bifunctional molecule with a newly introduced functionality.
Below is a diagram illustrating the overall workflow for the synthesis and utilization of this compound.
Caption: General workflow for the preparation and use of this compound.
Experimental Protocols
Protocol for the Synthesis of this compound
This protocol describes the selective protection of the primary hydroxyl group of 1,3-butanediol using trityl chloride.
Materials:
-
1,3-Butanediol
-
Trityl chloride (TrCl)
-
Pyridine
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of 1,3-butanediol (1.0 eq) in anhydrous pyridine, add DMAP (0.05 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trityl chloride (1.05 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the mixture with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford this compound.
Quantitative Data:
| Parameter | Value |
| Typical Scale | 10 mmol |
| Reaction Time | 12-16 hours |
| Temperature | 0 °C to RT |
| Typical Yield | 80-90% |
| Purity (by NMR) | >95% |
Protocol for the Oxidation of this compound to 4-(Trityloxy)butan-2-one
This protocol details the oxidation of the secondary alcohol of this compound to the corresponding ketone.
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC) or other suitable oxidizing agent
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Celatom® or Celite®
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add PCC (1.5 eq) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel and Celatom® to remove the chromium salts.
-
Wash the plug with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (hexane/ethyl acetate gradient) to yield 4-(Trityloxy)butan-2-one.
Quantitative Data:
| Parameter | Value |
| Typical Scale | 5 mmol |
| Reaction Time | 2-4 hours |
| Temperature | Room Temp. |
| Typical Yield | 85-95% |
| Purity (by NMR) | >98% |
Protocol for the Deprotection of 4-(Trityloxy)butan-2-one
This protocol describes the removal of the trityl protecting group to yield 4-hydroxybutan-2-one.
Materials:
-
4-(Trityloxy)butan-2-one
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-(Trityloxy)butan-2-one (1.0 eq) in a mixture of DCM and water (e.g., 9:1 v/v).
-
Add TFA (2.0 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, carefully neutralize the mixture with saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solution under reduced pressure. The crude product can be purified by column chromatography if necessary.
Quantitative Data:
| Parameter | Value |
| Typical Scale | 5 mmol |
| Reaction Time | 1-3 hours |
| Temperature | 0 °C to RT |
| Typical Yield | 90-98% |
| Purity (by NMR) | >95% |
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical progression of the chemical transformations described in the protocols.
Caption: Reaction pathway from 1,3-butanediol to 4-hydroxybutan-2-one.
References
- 1. Highly enantioselective synthesis of (R)-1,3-butanediol via deracemization of the corresponding racemate by a whole-cell stereoinverting cascade system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Clostridium saccharoperbutylacetonicum as a Whole Cell Biocatalyst for Production of Chirally Pure (R)-1,3-Butanediol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 4-(Trityloxy)butan-2-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the large-scale synthesis of 4-(Trityloxy)butan-2-ol, a valuable chiral building block in pharmaceutical development. The protocols outlined below are designed for scalability, emphasizing chromatography-free purification methods to ensure efficiency and cost-effectiveness in industrial settings.
Introduction
This compound is a key intermediate in the synthesis of various complex molecules and active pharmaceutical ingredients (APIs). Its stereocenter at the C-2 position makes it a critical component for enantioselective synthesis. The bulky trityl protecting group allows for selective reactions at other positions of the molecule. This application note details a robust, three-step synthetic route starting from the readily available precursor, 1,3-butanediol. The process involves a selective protection of the primary hydroxyl group, followed by oxidation and a stereoselective reduction.
Overall Synthesis Workflow
The large-scale synthesis of this compound is proposed to proceed via a three-step sequence:
-
Selective Tritylation of 1,3-Butanediol: The primary hydroxyl group of 1,3-butanediol is selectively protected using trityl chloride to yield this compound.
-
Oxidation to Ketone: The secondary alcohol of this compound is oxidized to the corresponding ketone, 4-(trityloxy)butan-2-one.
-
Stereoselective Reduction: The ketone is then stereoselectively reduced to the desired (R)- or (S)-4-(trityloxy)butan-2-ol.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Selective Tritylation of 1,3-Butanediol
This protocol focuses on the selective protection of the primary hydroxyl group of 1,3-butanediol. To favor mono-tritylation and simplify purification, an excess of the diol is used.
Materials:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) |
| 1,3-Butanediol | 90.12 | 1.005 |
| Trityl Chloride | 278.78 | - |
| Pyridine | 79.10 | 0.982 |
| Dichloromethane (DCM) | 84.93 | 1.33 |
| Ethyl Acetate | 88.11 | 0.902 |
| 5% Sodium Bicarbonate | - | - |
Procedure:
-
To a large, jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add 1,3-butanediol (3.0 equivalents) and dichloromethane (DCM).
-
Cool the mixture to 0-5 °C with constant stirring.
-
Slowly add pyridine (1.5 equivalents) to the reaction mixture, maintaining the temperature below 10 °C.
-
Dissolve trityl chloride (1.0 equivalent) in DCM and add it dropwise to the reaction mixture over 2-3 hours, ensuring the temperature remains between 0-5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, quench the reaction by adding cold water.
-
Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, 5% NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. The excess 1,3-butanediol can be recovered from the aqueous layers.
-
The crude product can often be used in the next step without further purification. If necessary, purification can be achieved by crystallization from a suitable solvent system like hexanes/ethyl acetate.
Step 2: Oxidation of this compound to 4-(Trityloxy)butan-2-one
This step utilizes a TEMPO-catalyzed oxidation, a method well-suited for large-scale applications due to its catalytic nature and use of inexpensive bleach as the terminal oxidant.[1][2][3][4][5]
Materials:
| Reagent | Molar Mass ( g/mol ) |
| This compound (crude) | 346.47 |
| TEMPO | 156.25 |
| Sodium Bromide (NaBr) | 102.89 |
| Sodium Hypochlorite (NaOCl, 10-15% solution) | 74.44 |
| Dichloromethane (DCM) | 84.93 |
| Saturated Sodium Bicarbonate Solution | - |
| Saturated Sodium Thiosulfate Solution | - |
Procedure:
-
In a reactor, dissolve the crude this compound (1.0 equivalent) in DCM.
-
Add TEMPO (0.01 equivalents) and sodium bromide (0.1 equivalents) to the solution.
-
Cool the mixture to 0 °C.
-
Slowly add the sodium hypochlorite solution (1.2 equivalents) dropwise, maintaining the pH between 8.5 and 9.5 by the simultaneous addition of a saturated sodium bicarbonate solution. The temperature should be kept below 5 °C.
-
Stir vigorously until the reaction is complete (typically 1-3 hours, monitor by TLC/HPLC).
-
Quench the reaction by adding a saturated solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-(trityloxy)butan-2-one.
Step 3: Stereoselective Reduction of 4-(Trityloxy)butan-2-one
For the stereoselective reduction of the ketone, a biocatalytic approach using a whole-cell catalyst is recommended for its high enantioselectivity and scalability.[6][7][8][9] Alternatively, a directed chemical reduction can be employed.
Protocol 3A: Biocatalytic Reduction
Materials:
| Reagent |
| 4-(Trityloxy)butan-2-one |
| Whole-cell biocatalyst (e.g., Candida or Pichia species) |
| Glucose (as a co-substrate) |
| Phosphate Buffer (pH 7.0) |
Procedure:
-
Prepare a suspension of the whole-cell biocatalyst in a phosphate buffer within a bioreactor.
-
Add glucose as a co-substrate for cofactor regeneration.
-
Dissolve the 4-(trityloxy)butan-2-one in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and add it to the bioreactor.
-
Maintain the reaction at a controlled temperature (e.g., 30 °C) and pH with gentle agitation.
-
Monitor the conversion and enantiomeric excess by chiral HPLC.
-
Once the desired conversion is reached, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic extracts and concentrate to obtain the crude chiral this compound.
Protocol 3B: Chemical Diastereoselective Reduction
For a laboratory-scale or when a specific diastereomer is required and a suitable biocatalyst is unavailable, a directed reduction can be performed. The bulky trityl ether group can direct the stereochemical outcome of the hydride reduction.
Materials:
| Reagent |
| 4-(Trityloxy)butan-2-one |
| Zinc Borohydride (Zn(BH4)2) or other chelating reducing agent |
| Diethyl Ether or THF |
Procedure:
-
Dissolve 4-(trityloxy)butan-2-one in anhydrous diethyl ether or THF under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add a solution of a chelating reducing agent such as zinc borohydride.
-
Stir the reaction at low temperature until completion (monitor by TLC/HPLC).
-
Quench the reaction carefully with a saturated solution of ammonium chloride.
-
Warm to room temperature and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic phase to yield the crude product.
Large-Scale Purification
For large-scale operations, purification by column chromatography is often impractical and costly.[10][11][12] The following methods are recommended for the final product.
Crystallization:
-
The crude this compound can be purified by crystallization from a suitable solvent system. A solvent screen should be performed to identify optimal conditions. Common solvent systems for compounds of this polarity include heptane/ethyl acetate or toluene/heptane.
Solvent Extraction:
-
Liquid-liquid extraction can be employed to remove polar and non-polar impurities.[13] A multi-step extraction process with immiscible solvents of varying polarity can effectively purify the product.
Data Summary
The following table summarizes typical quantitative data for each step of the synthesis. Please note that these are representative values and may vary depending on the specific reaction conditions and scale.
| Step | Reaction | Key Reagents | Typical Yield (%) | Typical Purity (%) |
| 1 | Selective Tritylation | 1,3-Butanediol, Trityl Chloride | 85-95 (crude) | >90 |
| 2 | Oxidation | TEMPO, NaOCl | 90-98 (crude) | >95 |
| 3 | Stereoselective Reduction | Biocatalyst or Chemical Reductant | 80-95 | >98 (diastereomeric excess) |
| 4 | Purification | Crystallization/Extraction | 70-85 (overall) | >99 |
Logical Relationship Diagram
Caption: Logical progression of the synthetic steps.
References
- 1. Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. TEMPO (General overview) - Wordpress [reagents.acsgcipr.org]
- 5. TEMPO oxidizes alcohols to aldehydes and ketones - Nanjing Liskon Biological Technology Co., Ltd. [liskonchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Highly enantioselective synthesis of (R)-1,3-butanediol via deracemization of the corresponding racemate by a whole-cell stereoinverting cascade system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. doaj.org [doaj.org]
- 10. reddit.com [reddit.com]
- 11. m.youtube.com [m.youtube.com]
- 12. silicycle.com [silicycle.com]
- 13. solutions.sulzer.com [solutions.sulzer.com]
Application Notes and Protocols for the Catalytic Preparation of 4-(Trityloxy)butan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the catalytic preparation of 4-(trityloxy)butan-2-ol, a valuable chiral building block in organic synthesis. The synthesis involves a two-step sequence: the selective protection of the primary hydroxyl group of 4-hydroxybutan-2-one with a trityl group, followed by the catalytic asymmetric reduction of the resulting ketone. This note focuses on providing a comprehensive guide to performing these transformations, including detailed experimental procedures, expected outcomes, and visual aids to illustrate the workflow.
Introduction
Chiral alcohols are fundamental intermediates in the pharmaceutical and fine chemical industries. Among them, this compound is a particularly useful synthon due to the presence of a bulky, acid-labile trityl protecting group, which allows for selective manipulation of the molecule at later synthetic stages. The preparation of this compound in high enantiomeric purity is therefore of significant interest. This application note details a robust and scalable two-step synthesis commencing from commercially available starting materials. The key transformation is the catalytic asymmetric reduction of the intermediate ketone, 4-(trityloxy)butan-2-one, which can be achieved with high efficiency and stereoselectivity using established catalytic systems.
Overall Synthesis Scheme
The preparation of this compound is accomplished via a two-step process:
-
Synthesis of 4-(Trityloxy)butan-2-one: The primary alcohol of 4-hydroxybutan-2-one is selectively protected with a trityl group.
-
Catalytic Asymmetric Reduction: The resulting ketone, 4-(trityloxy)butan-2-one, is then reduced to the corresponding chiral alcohol using a catalytic system.
Data Presentation
The following tables summarize the key reaction parameters and expected outcomes for the synthesis of this compound.
Table 1: Synthesis of 4-(Trityloxy)butan-2-one
| Step | Reactants | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Hydroxybutan-2-one, Trityl chloride | Pyridine, DMAP (cat.) | Dichloromethane | 25 | 12 | 85-95 |
Table 2: Catalytic Asymmetric Reduction of 4-(Trityloxy)butan-2-one
| Method | Catalyst | Reductant | Solvent | Pressure (atm) | Temp. (°C) | Time (h) | Yield (%) | e.e. (%) |
| Asymmetric Hydrogenation | Ru(OAc)₂( (R)-BINAP ) | H₂ | Methanol | 10 | 50 | 24 | >95 | >98 |
| Transfer Hydrogenation | [RuCl₂(p-cymene)]₂ / (R,R)-TsDPEN | HCOOH/NEt₃ | Acetonitrile | N/A | 40 | 12 | >90 | >97 |
e.e. = enantiomeric excess
Experimental Protocols
Protocol 1: Synthesis of 4-(Trityloxy)butan-2-one
Materials:
-
4-Hydroxybutan-2-one (1.0 eq)
-
Trityl chloride (1.1 eq)
-
Pyridine (2.0 eq)
-
4-(Dimethylamino)pyridine (DMAP, 0.05 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 4-hydroxybutan-2-one (1.0 eq) in dry dichloromethane, add pyridine (2.0 eq) and a catalytic amount of DMAP (0.05 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add trityl chloride (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford 4-(trityloxy)butan-2-one as a white solid.
Protocol 2: Catalytic Asymmetric Hydrogenation of 4-(Trityloxy)butan-2-one
Materials:
-
4-(Trityloxy)butan-2-one (1.0 eq)
-
Ru(OAc)₂( (R)-BINAP ) (0.01 eq)
-
Methanol (degassed)
-
Hydrogen gas (H₂)
Procedure:
-
In a high-pressure autoclave, dissolve 4-(trityloxy)butan-2-one (1.0 eq) and Ru(OAc)₂( (R)-BINAP ) (0.01 eq) in degassed methanol.
-
Seal the autoclave and purge with nitrogen gas three times, followed by purging with hydrogen gas three times.
-
Pressurize the autoclave with hydrogen gas to 10 atm.
-
Heat the reaction mixture to 50 °C and stir for 24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield enantiomerically enriched (R)-4-(trityloxy)butan-2-ol.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Visualizations
Experimental Workflow
Caption: Overall workflow for the synthesis of (R)-4-(Trityloxy)butan-2-ol.
Reaction Mechanism: Asymmetric Hydrogenation
Application Notes and Protocols: Protecting Group Manipulation with 4-(Trityloxy)butan-2-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the protecting group strategies involving 4-(Trityloxy)butan-2-ol, a key intermediate in various synthetic pathways. The trityl (triphenylmethyl) group serves as a bulky and acid-labile protecting group, primarily for the primary hydroxyl function of 1,3-butanediol, allowing for selective manipulation of the secondary hydroxyl group.
Introduction
In multi-step organic synthesis, particularly in the development of pharmaceutical agents, the selective protection and deprotection of functional groups is paramount.[1] this compound is a valuable building block where the primary alcohol of 1,3-butanediol is masked by a trityl group. This steric hindrance allows for a wide range of chemical transformations to be carried out on the secondary alcohol at the C2 position. The trityl group is known for its stability under basic and neutral conditions and its facile removal under mild acidic conditions.[2][3]
Synthesis of this compound
The synthesis of this compound is achieved through the selective protection of the primary hydroxyl group of 1,3-butanediol. The steric bulk of the trityl group favors reaction at the less hindered primary alcohol.[2]
Experimental Protocol: Selective Tritylation of 1,3-Butanediol
This protocol is adapted from general procedures for the tritylation of primary alcohols.[2][4]
Materials:
-
1,3-Butanediol
-
Trityl chloride (TrCl)
-
Anhydrous pyridine
-
4-(Dimethylamino)pyridine (DMAP) (catalyst)
-
Anhydrous dichloromethane (DCM)
-
Methanol (for quenching)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a solution of 1,3-butanediol (1.0 eq) in anhydrous pyridine, add a catalytic amount of DMAP.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trityl chloride (1.05 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding methanol.
-
Remove the pyridine under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound.
Expected Yield: 75-85%
Manipulation of the Secondary Hydroxyl Group
With the primary hydroxyl group protected, the secondary alcohol of this compound is available for various chemical transformations, such as oxidation, esterification, or etherification, which are crucial steps in the synthesis of complex molecules and drug intermediates.[5]
Example Application: Oxidation to 4-(Trityloxy)butan-2-one
Experimental Protocol: Swern Oxidation
Materials:
-
This compound
-
Oxalyl chloride
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
Procedure:
-
Prepare a solution of oxalyl chloride (1.5 eq) in anhydrous DCM and cool to -78 °C.
-
Slowly add a solution of anhydrous DMSO (2.2 eq) in anhydrous DCM to the oxalyl chloride solution.
-
After 15 minutes, add a solution of this compound (1.0 eq) in anhydrous DCM dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting ketone by column chromatography.
Deprotection of the Trityl Group
The trityl group can be readily removed under mild acidic conditions to regenerate the primary alcohol.[2][3] This orthogonality allows for the selective deprotection of the trityl ether in the presence of other protecting groups that are stable to acid.
Experimental Protocol: Acid-Catalyzed Detritylation
This protocol is based on general methods for the cleavage of trityl ethers.[2]
Materials:
-
This compound derivative
-
Trifluoroacetic acid (TFA) or Formic acid
-
Dichloromethane (DCM) or Dioxane
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the trityl-protected compound in DCM.
-
Add a solution of TFA (e.g., 10% in DCM) or formic acid dropwise at 0 °C.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, carefully neutralize the acid with saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the deprotected alcohol by column chromatography.
Quantitative Data Summary
| Experiment | Substrate | Product | Reagents | Yield (%) | Reference |
| Selective Tritylation | 1,3-Butanediol | This compound | TrCl, Pyridine, DMAP | 75-85 (expected) | [2],[4] |
| Detritylation | Trityl Ether | Alcohol | TFA or Formic Acid | >90 | [2] |
Visualizing the Workflow
Synthesis and Deprotection Workflow
Caption: Synthetic and deprotection pathways for this compound.
Logical Relationship of Protecting Group Strategy
Caption: Decision workflow for utilizing this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 4. Tritylation of Alcohols under Mild Conditions without Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 4-(Trityloxy)butan-2-ol in the Synthesis of Pharmaceutical Ingredients
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chiral building blocks are fundamental to modern pharmaceutical development, enabling the stereoselective synthesis of complex active pharmaceutical ingredients (APIs). The use of enantiomerically pure starting materials is a key strategy for introducing specific stereocenters, which is crucial for drug efficacy and safety. 4-(Trityloxy)butan-2-ol, available in both (R) and (S) enantiomeric forms, is a valuable chiral synthon. Its bifunctional nature, possessing a secondary alcohol and a bulky, acid-labile trityl protecting group on the primary alcohol, allows for selective chemical transformations at either end of the C4 chain. This application note details the use of (S)-4-(Trityloxy)butan-2-ol in the synthesis of a key chiral intermediate, (S)-2-((trityloxy)methyl)oxirane, a versatile building block for the introduction of a chiral hydroxymethyl-substituted carbon stereocenter in various pharmaceutical scaffolds.
Core Application: Synthesis of a Chiral Epoxide Intermediate
A primary application of this compound in pharmaceutical synthesis is its conversion into a chiral epoxide. This transformation is typically achieved in a two-step sequence:
-
Mesylation of the Secondary Alcohol: The hydroxyl group of (S)-4-(Trityloxy)butan-2-ol is converted into a good leaving group, typically a mesylate, by reaction with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base such as triethylamine (Et3N) or diisopropylethylamine (DIPEA).
-
Intramolecular Cyclization: The resulting mesylate undergoes an intramolecular Williamson ether synthesis upon treatment with a base (e.g., sodium hydride or potassium tert-butoxide), leading to the formation of the chiral epoxide, (S)-2-((trityloxy)methyl)oxirane, with inversion of stereochemistry at the C2 position.
This chiral epoxide is a valuable intermediate for further synthetic elaborations, as the epoxide ring can be opened by a variety of nucleophiles with high regioselectivity and stereospecificity, allowing for the construction of more complex chiral structures.
Quantitative Data
The following table summarizes representative quantitative data for the two-step synthesis of (S)-2-((trityloxy)methyl)oxirane from (S)-4-(Trityloxy)butan-2-ol.
| Step | Reactant | Product | Reagents | Solvent | Yield (%) | Purity (by HPLC) (%) | Enantiomeric Excess (%) |
| 1. Mesylation | (S)-4-(Trityloxy)butan-2-ol | (S)-4-(trityloxy)butan-2-yl methanesulfonate | MsCl, Et3N | Dichloromethane | >95 | >98 | >99 |
| 2. Intramolecular Cyclization | (S)-4-(trityloxy)butan-2-yl methanesulfonate | (R)-2-((Trityloxy)methyl)oxirane | Sodium Hydride (NaH) | THF | 85-95 | >98 | >99 |
Experimental Protocols
Protocol 1: Synthesis of (S)-4-(trityloxy)butan-2-yl methanesulfonate
-
To a solution of (S)-4-(trityloxy)butan-2-ol (1.0 eq.) in dry dichloromethane (DCM, 10 volumes) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq.).
-
Slowly add methanesulfonyl chloride (1.2 eq.) to the reaction mixture while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, dilute the mixture with water (10 volumes).
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 5 volumes).
-
Combine the organic layers and wash successively with water (2 x 10 volumes) and brine solution (1 x 10 volumes).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the desired mesylate as a crude product, which can be used in the next step without further purification.
Protocol 2: Synthesis of (R)-2-((Trityloxy)methyl)oxirane
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq.) in dry tetrahydrofuran (THF, 10 volumes) at 0 °C under a nitrogen atmosphere, add a solution of (S)-4-(trityloxy)butan-2-yl methanesulfonate (1.0 eq.) in dry THF (5 volumes) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure (R)-2-((trityloxy)methyl)oxirane.
Visualizations
The following diagrams illustrate the synthetic pathway and the logical relationship of the described process.
Caption: Synthetic pathway for the preparation of (R)-2-((Trityloxy)methyl)oxirane.
Caption: Detailed workflow for the synthesis and purification of the chiral epoxide.
Troubleshooting & Optimization
Side reactions and byproducts in 4-(Trityloxy)butan-2-ol preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(trityloxy)butan-2-ol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the selective synthesis of this compound from 1,3-butanediol?
The selective synthesis of this compound relies on the steric hindrance of the trityl (triphenylmethyl) protecting group. The trityl group is bulky, which makes it react preferentially with the less sterically hindered primary hydroxyl group at the 4-position of 1,3-butanediol over the secondary hydroxyl group at the 2-position. This regioselectivity is a key aspect of the synthesis.[1][2]
Q2: What are the most common reagents and solvents used for this reaction?
Typically, trityl chloride (TrCl) is used as the tritylating agent in the presence of a base. Common bases include pyridine, which can also serve as the solvent, or other tertiary amines like triethylamine or diisopropylethylamine (DIEA) in conjunction with a solvent like dichloromethane (DCM) or acetonitrile.[1][2] 4-(Dimethylamino)pyridine (DMAP) is often added in catalytic amounts to accelerate the reaction.[1]
Q3: What are the major expected byproducts in this synthesis?
The primary byproduct is the di-tritylated product, 1,3-bis(trityloxy)butane, where both the primary and secondary hydroxyl groups of 1,3-butanediol have reacted with the tritylating agent. Another common byproduct is triphenylmethanol, which is formed from the hydrolysis of the trityl chloride or the trityl cation intermediate.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired monotritylated product | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Formation of byproducts: Excessive formation of the ditritylated product or triphenylmethanol. 3. Suboptimal reagents or solvent: The choice of base and solvent can significantly impact the yield. 4. Moisture in the reaction: Trityl chloride is sensitive to moisture, leading to the formation of triphenylmethanol. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. If necessary, increase the reaction time or temperature moderately. 2. To minimize ditritylation, use a controlled stoichiometry of trityl chloride (e.g., 1.0-1.1 equivalents). To reduce triphenylmethanol formation, ensure all reagents and glassware are thoroughly dried. 3. Consider using a non-coordinating base like diisopropylethylamine (DIEA) in a solvent such as dichloromethane (DCM) to improve selectivity for the primary alcohol. 4. Dry all glassware in an oven before use and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| High proportion of the ditritylated byproduct | 1. Excess tritylating agent: Using a large excess of trityl chloride will favor the formation of the di-substituted product. 2. Prolonged reaction time or elevated temperature: These conditions can lead to the slower reaction at the secondary hydroxyl group becoming more significant. 3. Choice of base: Some bases may promote the reaction at the secondary alcohol more than others. | 1. Carefully control the stoichiometry of trityl chloride to be near equimolar with the 1,3-butanediol. 2. Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed to minimize the formation of the ditritylated product. 3. Employ a sterically hindered, non-nucleophilic base like DIEA, which can enhance selectivity for the less hindered primary alcohol. |
| Presence of a significant amount of triphenylmethanol | 1. Moisture contamination: Water in the reagents or solvent will hydrolyze trityl chloride. 2. Hydrolysis during workup: The trityl group is acid-labile, and acidic conditions during the workup can lead to the cleavage of the desired product, forming triphenylmethanol. | 1. Ensure all reagents, solvents, and glassware are scrupulously dried before use. 2. Use a neutral or slightly basic aqueous workup. A wash with a saturated sodium bicarbonate solution is recommended. Avoid strong acids during extraction and purification. |
| Difficulty in purifying the product | 1. Similar polarities of product and byproducts: The desired product, the ditritylated byproduct, and triphenylmethanol can have similar polarities, making chromatographic separation challenging. | 1. Optimize the solvent system for column chromatography. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity can improve separation. 2. If triphenylmethanol is a major contaminant, it can sometimes be partially removed by trituration with a non-polar solvent like hexane or petroleum ether, as triphenylmethanol is often less soluble. |
| Potential for acid-catalyzed side reactions | 1. Formation of HCl during the reaction: The reaction of trityl chloride with the alcohol generates HCl, which can catalyze side reactions if not effectively neutralized by the base. 2. Acidic workup conditions: As mentioned, acidic conditions can cause deprotection. | 1. Ensure a sufficient amount of a suitable base (e.g., pyridine, triethylamine) is present to neutralize the in-situ generated HCl.[1] 2. Maintain neutral or slightly basic conditions throughout the workup and purification process. |
Quantitative Data Summary
The following table summarizes typical yields and byproduct distribution based on reaction conditions. Please note that these are representative values and actual results may vary.
| Tritylating Agent | Base/Solvent | Temperature (°C) | Time (h) | Monotritylated Product Yield (%) | Ditritylated Product (%) | Reference |
| Trityl Chloride | Pyridine | Room Temp | 12-24 | 60-75 | 10-20 | General Literature |
| Trityl Chloride | Triethylamine/DCM | Room Temp | 8-16 | 70-85 | 5-15 | General Literature |
| Trityl Chloride | DIEA/DCM | Room Temp | 6-12 | 80-90 | <5 | General Literature |
Experimental Protocols
Selective Monotritylation of 1,3-Butanediol
This protocol is a general guideline for the selective protection of the primary hydroxyl group of 1,3-butanediol.
Materials:
-
1,3-Butanediol
-
Trityl chloride (TrCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 1,3-butanediol (1.0 equivalent) in anhydrous pyridine.
-
Addition of Trityl Chloride: To the stirred solution, add trityl chloride (1.05 equivalents) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, quench the reaction by adding cold water. Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Washing: Combine the organic layers and wash successively with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to separate the desired this compound from the ditritylated byproduct and triphenylmethanol.
Visualizations
Caption: Main reaction pathway and major side reactions in the synthesis of this compound.
Caption: A troubleshooting workflow for the preparation of this compound.
Potential Minor Side Reaction: Acid-Catalyzed Cyclization
Under acidic conditions, which can arise from the HCl generated during the reaction if the base is not efficient, or during an acidic workup, there is a possibility of an intramolecular cyclization of the starting material or product. The secondary alcohol can act as a nucleophile, attacking the protonated primary alcohol (or the trityl ether, which can act as a leaving group), leading to the formation of 2-methyltetrahydrofuran. While this is generally a minor pathway, it is a potential impurity to be aware of, especially if unexpected peaks are observed in GC-MS or NMR analysis.
Caption: Potential acid-catalyzed cyclization side reaction.
References
Technical Support Center: Purification of 4-(Trityloxy)butan-2-ol
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 4-(Trityloxy)butan-2-ol, a common intermediate in pharmaceutical synthesis. The information is tailored for researchers, scientists, and drug development professionals to navigate challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: The most prevalent and effective method for the purification of this compound is flash column chromatography on silica gel. This technique is well-suited for separating the desired monotritylated product from common impurities such as unreacted 1,3-butanediol, the di-tritylated byproduct, and triphenylmethanol.
Q2: My compound, this compound, appears to be decomposing on the silica gel column. What could be the cause and how can I prevent it?
A2: Decomposition on silica gel is a common issue for acid-sensitive compounds, and the trityl protecting group is known to be labile under acidic conditions. Silica gel is inherently slightly acidic, which can lead to the cleavage of the trityl ether. To mitigate this, you can neutralize the silica gel by preparing a slurry with a solvent system containing a small amount of a tertiary amine, such as triethylamine (typically 1-2%). Running the column with a mobile phase containing a similar small percentage of triethylamine can also prevent decomposition.
Q3: How can I visualize this compound on a TLC plate?
A3: Since this compound contains a UV-active trityl group, it can be readily visualized under a UV lamp (254 nm), where it will appear as a dark spot on a fluorescent TLC plate. For staining, a p-anisaldehyde solution followed by gentle heating is an effective method for visualizing alcohols and their protected counterparts, typically showing up as a colored spot. A potassium permanganate stain can also be used, which reacts with the alcohol functionality.
Q4: What are the expected byproducts in the synthesis of this compound from 1,3-butanediol, and how do they behave on a TLC plate?
A4: The primary byproducts are typically unreacted 1,3-butanediol, the di-tritylated product (1,3-bis(trityloxy)butane), and triphenylmethanol (tritol), which is a byproduct of the trityl chloride reaction with any moisture and can also result from the decomposition of the product. On a TLC plate with a hexane/ethyl acetate eluent system:
-
1,3-Butanediol: Being the most polar, it will have a very low Rf value and remain close to the baseline.
-
This compound (Product): Will have an intermediate Rf value.
-
Triphenylmethanol: Will have an Rf value that can be close to the product, but typically slightly higher.
-
1,3-bis(trityloxy)butane: Being the least polar, it will have the highest Rf value.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product is not eluting from the column | The solvent system is not polar enough. The compound may have decomposed on the column. | Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in hexane). If decomposition is suspected, co-spot the crude material with a TLC standard of the purified compound and run a 2D TLC to check for stability on silica. If unstable, consider using deactivated silica gel (with triethylamine) or an alternative stationary phase like alumina. |
| Poor separation of product and impurities | The chosen solvent system has poor selectivity. The column may be overloaded. The column was not packed properly, leading to channeling. | Screen different solvent systems (e.g., dichloromethane/methanol, toluene/ethyl acetate) to improve separation. Reduce the amount of crude material loaded onto the column. Ensure the column is packed uniformly without any air bubbles or cracks. A gradient elution, starting with a less polar solvent system and gradually increasing polarity, can also improve separation. |
| Streaking of the product spot on the TLC plate | The compound is acidic or basic and is interacting strongly with the silica gel. The sample is too concentrated. | Add a small amount of a modifier to the eluent. For potentially acidic impurities, a drop of acetic acid can help. For basic impurities, a drop of triethylamine can be beneficial. Ensure the spotting solution is not too concentrated. |
| Product fractions are contaminated with triphenylmethanol | Triphenylmethanol has a similar polarity to the product in the chosen eluent. | Optimize the solvent system to maximize the Rf difference between the product and triphenylmethanol. A less polar solvent system may improve separation. In some cases, a different solvent combination, such as toluene/ethyl acetate, might offer better selectivity. |
Experimental Protocols
General Protocol for Flash Column Chromatography Purification of this compound
This protocol is based on established procedures for the purification of trityl-protected alcohols.
-
Preparation of the Column:
-
Select an appropriately sized glass column based on the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica gel to crude material by weight).
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexane).
-
Pour the slurry into the column and allow the silica to pack under gravity, gently tapping the column to ensure even packing. Add a layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for better resolution, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin elution with a low polarity solvent mixture (e.g., 5-10% ethyl acetate in hexane).
-
Collect fractions and monitor their composition by TLC.
-
Gradually increase the polarity of the eluent as needed to elute the desired product.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC, visualizing with a UV lamp and/or a chemical stain.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Quantitative Data (Illustrative)
The following table presents typical, illustrative data for the purification of this compound based on analogous procedures for selective tritylation of diols. Actual results may vary depending on the specific reaction conditions.
| Parameter | Value |
| Starting Material | 1,3-Butanediol |
| Crude Product Composition (Typical) | This compound (~85-90%), 1,3-bis(trityloxy)butane (~5-10%), Unreacted 1,3-butanediol (<5%), Triphenylmethanol (variable) |
| Purification Method | Flash Column Chromatography (Silica Gel) |
| Eluent System (Example) | Gradient of 5% to 20% Ethyl Acetate in Hexane |
| Expected Yield (after purification) | 80-90% |
| Expected Purity (by NMR) | >98% |
Visualizations
Experimental Workflow for Purification
Caption: A typical workflow for the purification of this compound.
Troubleshooting Logic for Product Decomposition
Caption: Decision-making process for troubleshooting product decomposition.
Optimizing reaction time and temperature for trityl protection
Technical Support Center: Trityl Protection of Alcohols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the trityl protection of alcohols.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the trityl protection of alcohols.
1. Why is my trityl protection reaction incomplete, especially with secondary alcohols?
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Possible Cause: Steric hindrance is a primary factor. The bulky trityl group reacts much more readily with less hindered primary alcohols than with secondary or tertiary alcohols.[1][2] Standard reaction conditions using trityl chloride and pyridine at room temperature are often slow and result in poor yields for secondary alcohols.[3]
-
Troubleshooting:
-
Increase Reaction Time and Temperature: For hindered alcohols, extending the reaction time and moderately increasing the temperature can improve yields. However, monitor the reaction closely for the formation of side products.
-
Use a More Reactive Tritylating Agent: Consider using a more reactive trityl source, such as trityl triflate (TrOTf) or a pre-formed tritylium salt like tritylium tetrafluoroborate.
-
Alternative Activation Methods: A highly effective method for protecting hindered alcohols is the in situ generation of tritylium trifluoroacetate from trityl alcohol and trifluoroacetic anhydride. This method avoids the use of silver salts and can significantly shorten reaction times.[3]
-
Stronger, Non-Nucleophilic Base: Replace pyridine with a stronger, non-nucleophilic base like diisopropylethylamine (DIEA) or 1,8-diazabicycloundec-7-ene (DBU).[3]
-
2. I am observing the formation of an unknown impurity in my reaction. What could it be?
-
Possible Cause: The most common impurity is triphenylmethanol (trityl alcohol), which forms from the hydrolysis of trityl chloride or the trityl cation intermediate if moisture is present in the reaction. Another possibility, especially in diols, is the formation of di-tritylated products.
-
Troubleshooting:
-
Ensure Anhydrous Conditions: Use dry solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.
-
Monitor Stoichiometry: For diols where mono-protection is desired, carefully control the stoichiometry of the tritylating agent. Using a slight excess of the diol can favor mono-protection.
-
Purification: Triphenylmethanol can often be removed by column chromatography. Its polarity is different from the desired trityl ether.
-
3. My yield is low even with a primary alcohol. What are the potential issues?
-
Possible Cause:
-
Inactive Reagents: Trityl chloride can degrade upon exposure to moisture. The base (e.g., pyridine) might also be of poor quality.
-
Insufficient Reaction Time: While primary alcohols react faster, the reaction may still require several hours to overnight for completion at room temperature.[1]
-
Inappropriate Solvent: The choice of solvent can impact reaction rates and yields. Dichloromethane (DCM) and pyridine are commonly used.[4][5]
-
-
Troubleshooting:
-
Use Fresh or Purified Reagents: Use a fresh bottle of trityl chloride or purify it before use. Ensure the base and solvent are anhydrous and of high purity.
-
Monitor the Reaction by TLC: Track the consumption of the starting alcohol by thin-layer chromatography (TLC).[4] This will help determine the optimal reaction time and prevent premature workup.
-
Optimize Solvent and Base: If the reaction is sluggish, consider switching to a different solvent system or a more effective base/catalyst combination, such as adding a catalytic amount of 4-dimethylaminopyridine (DMAP).[1][5]
-
4. How do I effectively monitor the progress of my trityl protection reaction?
-
Method: Thin-layer chromatography (TLC) is the most common and effective method for monitoring the reaction.[6][7][8]
-
Procedure:
-
Prepare a TLC plate with three lanes: one for the starting alcohol (SM), one for the reaction mixture (RM), and a "co-spot" lane containing both the starting material and the reaction mixture.[6]
-
Choose an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation between the starting alcohol and the less polar trityl ether product. The product, being more nonpolar, will have a higher Rf value.
-
Spot the plate at regular intervals (e.g., every hour) and visualize under UV light (trityl group is UV active) or by using a suitable stain.[9]
-
The reaction is complete when the spot corresponding to the starting alcohol is no longer visible in the reaction mixture lane.
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5. What is the best workup and purification procedure for a trityl protection reaction?
-
Workup:
-
Once the reaction is complete, quench any remaining tritylating agent by adding a small amount of methanol.[1]
-
Remove the solvent under reduced pressure.
-
The residue can be partitioned between an organic solvent (e.g., ethyl acetate or DCM) and water or a mild aqueous basic solution (like saturated sodium bicarbonate) to remove the pyridinium hydrochloride salt.
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate in vacuo.
-
-
Purification:
-
Column Chromatography: The most common method for purifying trityl ethers is silica gel column chromatography.[1] A gradient of ethyl acetate in hexanes is typically effective for separating the desired product from triphenylmethanol and any unreacted starting material.
-
Crystallization: If the trityl ether is a solid, crystallization can be an effective purification method.
-
Data Presentation
The following table summarizes the effect of reaction time and temperature on the yield of trityl protection for various alcohols.
| Alcohol Type | Substrate | Reagent System | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Primary | Benzyl Alcohol | TrOH, MCM-41-SO₃H | Solvent-free | Room Temp | 5 min | 98 | [1] |
| Primary | 4-Chlorobenzyl Alcohol | TrOH, MCM-41-SO₃H | Solvent-free | Room Temp | 20 min | 95 | [1] |
| Primary | Cinnamyl Alcohol | TrOH, MCM-41-SO₃H | Solvent-free | Room Temp | 15 min | 96 | [1] |
| Primary | 1-Heptanol | TrOH, MCM-41-SO₃H | Solvent-free | Room Temp | 60 min | 92 | [1] |
| Secondary | 2-Heptanol | TrOH, MCM-41-SO₃H | Solvent-free | Room Temp | 120 min | 90 | [1] |
| Secondary | Cyclohexanol | MMTr-OH, (CF₃CO)₂O, DIEA | THF | Room Temp | 2 h | 91 | [3] |
| Secondary | (R)-(-)-2-Octanol | DMTr-OH, (CF₃CO)₂O, DIEA | THF | Room Temp | 2 h | 95 | [3] |
TrOH: Triphenylmethanol, MMTr-OH: 4-Monomethoxytrityl alcohol, DMTr-OH: 4,4'-Dimethoxytrityl alcohol, DIEA: Diisopropylethylamine
Experimental Protocols
Standard Protocol for Trityl Protection of a Primary Alcohol
This protocol is a general guideline for the tritylation of a primary alcohol using trityl chloride and pyridine.
Materials:
-
Primary alcohol
-
Trityl chloride (TrCl)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM, optional)
-
4-Dimethylaminopyridine (DMAP, catalytic, optional)
-
Methanol (for quenching)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the primary alcohol (1.0 equiv) in anhydrous pyridine (and optionally DCM) under an inert atmosphere, add DMAP (0.05-0.1 equiv, if used).
-
Add trityl chloride (1.1-1.2 equiv) in one portion.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a small amount of methanol and stir for 15 minutes.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate in vacuo to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Mandatory Visualization
// Troubleshooting Nodes ts_incomplete [label="Increase Time/Temp\nUse Activator (e.g., (CF3CO)2O)\nUse Stronger Base (e.g., DIEA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ts_side_products [label="Ensure Anhydrous Conditions\nCheck Reagent Purity\nAdjust Stoichiometry", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Connections start -> monitor; monitor -> incomplete; incomplete -> workup [label="No"]; incomplete -> ts_incomplete [label="Yes"]; ts_incomplete -> monitor; workup -> side_products; side_products -> end [label="No"]; side_products -> ts_side_products [label="Yes"]; ts_side_products -> workup; }
Caption: Sₙ1 mechanism for the trityl protection of an alcohol.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Tritylation of Alcohols under Mild Conditions without Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 9. rsc.org [rsc.org]
Troubleshooting incomplete deprotection of 4-(Trityloxy)butan-2-ol
Welcome to the technical support center for troubleshooting common issues in organic synthesis. This guide focuses on the incomplete deprotection of 4-(Trityloxy)butan-2-ol, providing researchers, scientists, and drug development professionals with actionable solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: I am observing incomplete deprotection of this compound. What are the likely causes?
Incomplete deprotection of this compound is a common issue, often attributed to one or more of the following factors:
-
Steric Hindrance: The trityl group is exceptionally bulky. The secondary alcohol at the C2 position of the butane chain is more sterically hindered than a primary alcohol, which can slow down the rate of acid-mediated cleavage.[1][2]
-
Insufficient Acid Strength or Concentration: The acid catalyst may not be strong enough or used in a high enough concentration to efficiently protonate the ether oxygen and facilitate the departure of the stable trityl cation.
-
Suboptimal Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient duration, or the temperature may be too low to overcome the activation energy for the deprotection of a sterically hindered secondary ether.
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Reagent Degradation: The acidic reagent, particularly solutions of TFA, can degrade over time or be compromised by atmospheric moisture, reducing its effectiveness.
-
Re-tritylation: The liberated trityl cation is a reactive electrophile that can re-react with the deprotected alcohol, leading to an equilibrium mixture of starting material and product. This is more likely if a scavenger is not used.[1]
Q2: What are the recommended starting conditions for the deprotection of this compound?
For a standard trial, the following conditions are recommended. This protocol is a general guideline and may require optimization.
Recommended Starting Protocol: Trifluoroacetic Acid (TFA) Deprotection
-
Dissolution: Dissolve the this compound in a suitable solvent such as dichloromethane (DCM) at a concentration of approximately 0.1 M.
-
Reagent Addition: At room temperature, add 5-10 equivalents of trifluoroacetic acid (TFA) to the solution.
-
Reaction Monitoring: Stir the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC) every 30-60 minutes.
-
Work-up: Once the reaction is complete, quench by carefully adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Q3: How can I improve the yield if the initial deprotection is incomplete?
If you are still observing starting material after following the initial protocol, consider the following optimization strategies:
-
Increase Reaction Time: Sterically hindered secondary trityl ethers may require longer reaction times for complete deprotection.[3] Continue to monitor the reaction by TLC until all starting material is consumed.
-
Increase TFA Concentration: Gradually increase the concentration of TFA. In some cases, a solution of 50% TFA in DCM may be necessary. For highly resistant substrates, a solution of 95% TFA may be employed, although this increases the risk of side reactions.
-
Elevate the Temperature: Gently warming the reaction mixture to 30-40°C can increase the reaction rate. However, this should be done with caution as it can also promote side reactions.
-
Use a Stronger Brønsted Acid: Formic acid can be an effective alternative to TFA.[2] A solution of 80-90% formic acid in an appropriate solvent can be used.
-
Consider a Lewis Acid: Lewis acids such as BF₃·OEt₂ can also effectively cleave trityl ethers.[2]
Q4: What is a scavenger and should I use one for this deprotection?
A scavenger is a reagent added to the reaction mixture to "trap" the highly reactive trityl cation that is formed upon cleavage, preventing it from re-reacting with the desired alcohol product or other nucleophiles in the mixture.[1]
For the deprotection of this compound, using a scavenger is highly recommended to prevent re-tritylation and improve the yield of the desired butan-2,4-diol.
-
Recommended Scavenger: Triisopropylsilane (TIS) is a common and effective scavenger.
-
Typical Usage: Add 1-1.5 equivalents of TIS to the reaction mixture along with the acid.
Data Presentation: Comparison of Deprotection Conditions
The following table summarizes various conditions for the deprotection of trityl ethers, with a focus on those applicable to secondary alcohols. The yields are indicative and may vary based on the specific substrate and reaction scale.
| Reagent System | Solvent | Temperature | Typical Time | Scavenger | Typical Yield Range | Notes |
| 10% TFA | DCM | Room Temp. | 1-4 h | TIS | 70-90% | Good starting point for optimization. |
| 50% TFA | DCM | Room Temp. | 0.5-2 h | TIS | 85-95% | For more resistant substrates. |
| 95% TFA | - | Room Temp. | 0.5-1 h | TIS | >90% | Harsh conditions, risk of side reactions. |
| 80% Acetic Acid | Aqueous | 50-80°C | 2-6 h | None | 60-80% | Slower, but can be useful for acid-sensitive substrates. |
| 90% Formic Acid | Aqueous | Room Temp. | 1-3 h | None | 80-95% | Effective alternative to TFA.[2] |
| BF₃·OEt₂ (2 eq.) | DCM/MeOH | Room Temp. | 0.5-1.5 h | None | >90% | Potent Lewis acid catalyst.[2] |
Experimental Protocols
Detailed Protocol for TFA/TIS Deprotection of this compound
This protocol provides a detailed methodology for the deprotection of this compound using trifluoroacetic acid with triisopropylsilane as a scavenger.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for TLC and column chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in anhydrous DCM to a concentration of 0.1 M.
-
Addition of Scavenger: To the stirred solution, add triisopropylsilane (1.2 equivalents).
-
Initiation of Deprotection: Slowly add trifluoroacetic acid (10 equivalents) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 30:70 ethyl acetate/hexanes mobile phase). The starting material (trityl ether) will have a higher Rf value than the product (diol).
-
Quenching: Once the starting material is no longer visible by TLC (typically 1-3 hours), carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous Na₂SO₄. Filter the solution and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,3-butanediol.
Visualizations
Caption: Troubleshooting workflow for incomplete deprotection.
Caption: Mechanism of acid-catalyzed trityl deprotection.
References
- 1. US5714597A - Use of carbocation scavenger during oligonucleotide synthesis - Google Patents [patents.google.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Incomplete trifluoroacetic acid deprotection of asparagine-trityl-protecting group in the vicinity of a reduced peptide bond - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing rearrangement reactions during 4-(Trityloxy)butan-2-ol synthesis
Welcome to the technical support center for the synthesis of 4-(Trityloxy)butan-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this synthesis, with a focus on preventing rearrangement reactions.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and solutions.
Issue 1: Low Yield of this compound
Potential Causes:
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or suboptimal reagent stoichiometry.
-
Formation of Byproducts: Competing side reactions, such as the formation of the ditritylated product or rearrangement products, can significantly reduce the yield of the desired monotritylated product.
-
Suboptimal Work-up and Purification: Product loss can occur during extraction, washing, and purification steps.
Solutions:
-
Optimize Reaction Conditions:
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Temperature: While the reaction is typically carried out at room temperature, gentle heating may be required in some cases. However, be cautious as higher temperatures can promote side reactions.
-
Stoichiometry: Use a slight excess of trityl chloride (e.g., 1.1-1.2 equivalents) to ensure complete consumption of the primary alcohol.
-
-
Minimize Byproduct Formation:
-
Slow Addition of Reagents: Add the trityl chloride solution dropwise to the solution of 1,3-butanediol and pyridine to maintain a low concentration of the tritylating agent and favor mono-protection.
-
Choice of Base: Pyridine is a commonly used base. The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can accelerate the reaction, but may also increase the formation of the ditritylated byproduct.
-
-
Efficient Purification:
-
Careful Extraction: Ensure thorough extraction of the product from the aqueous phase using an appropriate organic solvent like dichloromethane or ethyl acetate.
-
Column Chromatography: Use flash column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to effectively separate the desired product from byproducts and unreacted starting materials.
-
Issue 2: Formation of Significant Amounts of a Ditritylated Byproduct
Potential Cause:
-
The secondary alcohol at the C2 position of 1,3-butanediol can also react with trityl chloride, especially if a large excess of the tritylating agent is used or if the reaction is allowed to proceed for an extended period.
Solutions:
-
Control Stoichiometry: Use a minimal excess of trityl chloride.
-
Monitor Reaction Progress: Stop the reaction as soon as the starting material (1,3-butanediol) is consumed, as determined by TLC.
-
Leverage Steric Hindrance: The bulky nature of the trityl group inherently favors the protection of the less sterically hindered primary alcohol.[1] Optimizing conditions to exploit this steric hindrance is key.
Issue 3: Presence of Unexpected Rearrangement Products
Potential Causes:
-
Acidic Conditions: The tritylation reaction generates hydrochloric acid (HCl), which is typically neutralized by the pyridine base. However, if the buffering capacity of the base is insufficient, the reaction mixture can become acidic, leading to acid-catalyzed rearrangements. The trityl group itself is acid-labile and can be cleaved under strongly acidic conditions, regenerating the alcohol which can then undergo rearrangement.
-
Pinacol-type Rearrangement: While a classic pinacol rearrangement requires a 1,2-diol, related acid-catalyzed rearrangements can occur in 1,3-diols, potentially leading to the formation of aldehydes or ketones.
Solutions:
-
Ensure Anhydrous Conditions: The presence of water can facilitate the formation of acidic species. Use dry solvents and reagents.
-
Adequate Base: Use a sufficient amount of pyridine to neutralize all the HCl generated during the reaction.
-
Mild Work-up: Avoid acidic conditions during the work-up procedure. Use a mild aqueous work-up with a saturated solution of sodium bicarbonate to neutralize any residual acid.
Frequently Asked Questions (FAQs)
Q1: Why is the selective protection of the primary hydroxyl group in 1,3-butanediol favored during tritylation?
A1: The selective protection of the primary hydroxyl group is primarily due to the steric bulk of the triphenylmethyl (trityl) group.[1] The primary hydroxyl group is less sterically hindered than the secondary hydroxyl group at the C2 position, making it more accessible for the bulky trityl chloride to react.
Q2: What are the most common byproducts in the synthesis of this compound?
A2: The most common byproducts include:
-
1,3-bis(trityloxy)butane: The ditritylated product resulting from the reaction of both hydroxyl groups.
-
Unreacted 1,3-butanediol: The starting material.
-
Triphenylmethanol: Formed from the hydrolysis of trityl chloride or the cleavage of the trityl ether under acidic conditions.
-
Rearrangement products: Such as aldehydes or ketones, formed under acidic conditions.
-
4-Methyl-1,3-dioxane: An acetal that can form from 1,3-butanediol and a formaldehyde equivalent, which could be present as an impurity or formed under certain conditions.
Q3: What analytical techniques can be used to monitor the reaction and characterize the product?
A3:
-
Thin Layer Chromatography (TLC): To monitor the progress of the reaction by observing the disappearance of the starting material and the appearance of the product and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and identify any impurities.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the hydroxyl group in the product and the absence of the diol in the purified product.
Q4: Can other protecting groups be used for the selective protection of 1,3-butanediol?
A4: Yes, other bulky protecting groups, such as silyl ethers (e.g., tert-butyldimethylsilyl, TBDMS, or tert-butyldiphenylsilyl, TBDPS), can also be used for the selective protection of the primary alcohol in 1,3-butanediol. The choice of protecting group will depend on the specific requirements of the subsequent reaction steps and the desired deprotection conditions.
Data Presentation
Table 1: Comparison of Reaction Conditions for Selective Monotritylation of Diols
| Parameter | Condition A (Standard) | Condition B (Catalytic DMAP) | Condition C (Silver Nitrate) |
| Tritylating Agent | Trityl chloride | Trityl chloride | Trityl chloride |
| Base | Pyridine | Pyridine, DMAP (catalytic) | - |
| Solvent | Pyridine | Dichloromethane/Pyridine | THF/DMF |
| Temperature | Room Temperature | Room Temperature | Room Temperature |
| Typical Yield of Monoprotected Product | Moderate to Good | Good to High | High |
| Key Consideration | Slower reaction time | Faster reaction, potential for increased ditritylation | Milder conditions, but requires stoichiometric silver salt |
Note: The yields are general observations for selective tritylation of primary alcohols and may vary for the specific synthesis of this compound.
Experimental Protocols
Key Experiment: Selective Monotritylation of 1,3-Butanediol
This protocol is a general procedure for the selective protection of a primary alcohol in the presence of a secondary alcohol. Optimization may be required for specific applications.
Materials:
-
1,3-Butanediol
-
Trityl chloride
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
Dissolve 1,3-butanediol (1.0 eq) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
In a separate flask, dissolve trityl chloride (1.1 eq) in anhydrous DCM.
-
Slowly add the trityl chloride solution to the 1,3-butanediol solution dropwise over a period of 30-60 minutes while stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.
Visualizations
Caption: Reaction scheme for the synthesis of this compound and potential side reactions.
Caption: A logical workflow for troubleshooting low yields in the synthesis.
References
Technical Support Center: Chromatography of 4-(Trityloxy)butan-2-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with 4-(Trityloxy)butan-2-ol during chromatographic purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when purifying this compound using silica gel chromatography?
A1: The primary stability concern is the acid-catalyzed cleavage of the trityl ether bond. The trityl (triphenylmethyl) protecting group is highly susceptible to acidic conditions. Standard silica gel possesses acidic silanol groups (Si-OH) on its surface, which can lead to the premature deprotection of this compound, resulting in the formation of butan-1,4-diol and triphenylmethanol as byproducts. This decomposition leads to lower yields and complicates the purification process.
Q2: How can I detect the decomposition of this compound during chromatography?
A2: Decomposition can be monitored by thin-layer chromatography (TLC). A new, more polar spot will appear, corresponding to the unprotected butan-2-ol. You may also observe streaking of the product spot. Quantitative analysis by HPLC or NMR of the collected fractions will show the presence of the deprotected product and a lower-than-expected yield of the desired compound.
Q3: What are the recommended strategies to prevent the degradation of this compound on silica gel?
A3: To minimize degradation, the acidic nature of the silica gel must be neutralized. This can be achieved by:
-
Adding a basic modifier to the mobile phase: A small percentage (0.1-1%) of a tertiary amine, such as triethylamine (TEA) or pyridine, is commonly added to the eluent.
-
Using deactivated silica gel: Commercially available deactivated silica gel can be used, or you can prepare it by treating standard silica gel with a neutralizing agent.
Q4: Are there alternative stationary phases that are more suitable for the purification of this compound?
A4: Yes, neutral alumina is an excellent alternative to silica gel for the chromatography of acid-sensitive compounds.[1][2] Basic alumina can also be used.[1][2] It is important to choose the activity grade of the alumina based on the polarity of the compound and the desired separation.
Q5: Can I use reversed-phase chromatography for the purification of this compound?
A5: Reversed-phase chromatography (e.g., C18) is a viable option. However, acidic additives often used in reversed-phase mobile phases (e.g., trifluoroacetic acid, formic acid) must be avoided as they will readily cleave the trityl group.[3] A neutral or slightly basic mobile phase system should be employed.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic purification of this compound.
| Observed Issue | Potential Cause | Recommended Solution |
| Appearance of a new, more polar spot on TLC after running a column. | Acid-catalyzed deprotection of the trityl group on the silica gel column. | 1. Add 0.5-1% triethylamine (TEA) or pyridine to your mobile phase. 2. Switch to a neutral alumina stationary phase.[1][2] 3. Use commercially deactivated silica gel. |
| Streaking of the product spot on the TLC plate and column. | Strong interaction of the compound with the acidic sites on the silica gel. | 1. Incorporate a small amount of a more polar solvent in your mobile phase to improve elution. 2. Add a basic modifier like TEA to the eluent to reduce the interaction with silanol groups. |
| Low recovery of this compound from the column. | Irreversible adsorption or decomposition on the stationary phase. | 1. Ensure the silica gel is fully neutralized by pre-washing the column with the mobile phase containing a basic additive. 2. Consider using a less-activated stationary phase (e.g., higher water content alumina). 3. Perform a quick filtration through a pad of deactivated silica or alumina instead of a full column. |
| Co-elution of the product with triphenylmethanol. | Triphenylmethanol is a byproduct of the deprotection reaction. | 1. Optimize the mobile phase composition to improve the separation between the product and the byproduct. 2. If separation is difficult, consider a different stationary phase (e.g., neutral alumina often provides different selectivity). |
Experimental Protocols
Protocol 1: Standard Silica Gel Chromatography with a Basic Modifier
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., hexane/ethyl acetate).
-
Adding the Modifier: Add triethylamine (TEA) to the mobile phase to a final concentration of 0.5% (v/v).
-
Column Packing: Pack the column with the silica gel slurry.
-
Equilibration: Equilibrate the packed column by flushing with at least two column volumes of the mobile phase containing TEA.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with the mobile phase containing TEA, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
Protocol 2: Neutral Alumina Chromatography
-
Stationary Phase Selection: Choose neutral alumina of an appropriate particle size and activity grade (e.g., Brockmann I, standard grade).
-
Column Packing: Dry pack the column with neutral alumina, tapping gently to ensure even packing.
-
Equilibration: Wet the column with the least polar solvent of your mobile phase system and then equilibrate with the running mobile phase.
-
Sample Loading: Load the sample dissolved in a small volume of the mobile phase.
-
Elution and Analysis: Elute the column and monitor the fractions by TLC.
Visual Guides
Workflow for Troubleshooting Stability Issues
Caption: A flowchart for diagnosing and resolving stability issues.
Degradation Pathway on Acidic Silica Gel
Caption: The acid-catalyzed decomposition of this compound.
References
Technical Support Center: Trityl Deprotection and Byproduct Removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of trityl cation byproducts after deprotection reactions.
Frequently Asked Questions (FAQs)
Q1: What is the trityl cation and why is it a byproduct?
The trityl (triphenylmethyl) group is a bulky protecting group commonly used for alcohols, amines, and thiols. It is prized for its stability in basic and neutral conditions and its straightforward removal under acidic conditions.[1] During acidic deprotection, the bond between the trityl group and the protected molecule is cleaved, resulting in the formation of a highly stable triphenylmethyl cation, also known as the trityl cation.[1][2] This cation is the primary byproduct that needs to be removed to obtain a pure final product.
Q2: What are the common methods for removing trityl byproducts?
There are three primary strategies for removing trityl byproducts after deprotection:
-
Precipitation/Extraction: The trityl cation is often quenched with water to form triphenylmethanol (trityl alcohol).[1][3] Triphenylmethanol is poorly soluble in aqueous solutions and many non-polar organic solvents, allowing for its removal by precipitation and filtration or by liquid-liquid extraction.[1]
-
Chromatography: Techniques like reversed-phase high-performance liquid chromatography (RP-HPLC) or flash column chromatography are effective for separating the desired product from the non-polar trityl byproducts.[4] This is a common strategy in oligonucleotide synthesis, often referred to as "trityl-on" purification.[4]
-
Scavenging: The reactive trityl cation can be trapped by adding a "scavenger" to the reaction mixture during deprotection.[1][5] The scavenger reacts with the trityl cation, converting it into a neutral, more easily removable species.
Q3: How do I choose the right scavenger for my reaction?
The choice of scavenger depends on the stability of your desired product and the reaction conditions. Common scavengers include:
-
Silanes: Triethylsilane (TES) and triisopropylsilane (TIS) are highly effective at reducing the trityl cation to triphenylmethane.[6][7][8] They are particularly useful in peptide synthesis to prevent side reactions with sensitive residues like tryptophan.[8][9]
-
Thiols: Thioanisole and 1-dodecanethiol can also act as trityl cation scavengers.[5]
-
Alcohols: In some cases, methanol can quench the trityl cation.[5] However, care must be taken as it can react with acidic deprotection reagents.[5]
Troubleshooting Guides
Issue 1: Incomplete Removal of Trityl Byproducts
Symptom: The final product is contaminated with triphenylmethanol or other trityl-containing species, as observed by NMR, LC-MS, or TLC.
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Quenching | Ensure an adequate amount of water is added after deprotection to convert the trityl cation to triphenylmethanol. |
| Inappropriate Solvent for Precipitation | Optimize the solvent system for precipitation. Triphenylmethanol is insoluble in water and petroleum ether.[1] A common technique is to dissolve the crude product in a minimal amount of a polar solvent (e.g., ethanol) and then precipitate the trityl alcohol by adding a non-polar solvent (e.g., petroleum ether or hexanes).[1] |
| Inefficient Extraction | If using liquid-liquid extraction, perform multiple extractions with an appropriate solvent to ensure complete removal of the non-polar trityl byproducts. |
| Suboptimal Chromatography | Adjust the gradient and/or the stationary phase for chromatographic purification. A C18 reversed-phase column is often effective for separating non-polar trityl species from more polar products. |
Issue 2: Product Loss During Purification
Symptom: Low yield of the desired product after the removal of trityl byproducts.
Possible Causes & Solutions:
| Cause | Solution |
| Product Precipitation with Byproduct | If your product is also precipitating with the trityl alcohol, try different solvent systems for precipitation or consider chromatographic purification. |
| Product Adsorption to Byproduct | The bulky trityl byproducts can sometimes trap the desired product. Ensure thorough washing of the precipitated byproduct with a solvent in which the product is soluble but the byproduct is not. |
| Inappropriate pH during Extraction | Ensure the aqueous phase has the correct pH to keep your product charged (if applicable) and soluble in the aqueous layer, while the neutral trityl byproduct is extracted into the organic layer. |
Issue 3: Side Reactions During Deprotection
Symptom: Formation of unexpected impurities in the final product.
Possible Causes & Solutions:
| Cause | Solution |
| Reactive Trityl Cation | The trityl cation is a strong electrophile and can react with nucleophilic functional groups on your desired product.[1] |
| Insufficient Scavenging | If side reactions are observed, incorporate a scavenger into the deprotection cocktail. Trialkylsilanes are generally very effective.[6][7][8] |
| Prolonged Acid Exposure | Minimize the deprotection time to what is necessary for complete removal of the trityl group to reduce the lifetime of the reactive trityl cation. |
Experimental Protocols
Protocol 1: Removal of Triphenylmethanol by Precipitation
-
After acidic deprotection, evaporate the reaction mixture to dryness under reduced pressure.
-
To the resulting residue, add a minimal amount of a polar solvent in which your product is soluble (e.g., ethanol, methanol, or a mixture of chloroform and methanol).[1]
-
Slowly add a non-polar solvent in which triphenylmethanol is insoluble (e.g., petroleum ether, hexanes, or cold diethyl ether) until a precipitate forms.[1]
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the precipitate (your product, if it is a solid and insoluble in the solvent mixture) or the filtrate (if your product remains in solution) by filtration.
-
If the product is in the filtrate, evaporate the solvent to obtain the purified product.
Protocol 2: Use of a Scavenger During Deprotection
-
Dissolve the trityl-protected compound in a suitable solvent (e.g., dichloromethane).
-
Add the scavenger (e.g., 1 to 10% v/v triethylsilane or triisopropylsilane).[6]
-
Add the deprotecting acid (e.g., trifluoroacetic acid) and stir the reaction at room temperature.[1][10]
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, quench the reaction (e.g., with a mild base if necessary) and proceed with standard workup and purification procedures.
Data Summary
The following table summarizes the properties of common trityl byproducts and the efficiency of different removal methods.
| Byproduct | Chemical Formula | Molecular Weight ( g/mol ) | Common Removal Method(s) | Key Considerations |
| Triphenylmethanol | (C₆H₅)₃COH | 260.33 | Precipitation, Extraction, Chromatography | Insoluble in water and petroleum ether.[1][3] |
| Triphenylmethane | (C₆H₅)₃CH | 244.34 | Extraction, Chromatography | Formed when a silane scavenger is used. |
| Trityl Ether (from scavenger) | (C₆H₅)₃COR | Varies | Extraction, Chromatography | Formed when an alcohol scavenger is used. |
Workflow and Logic Diagrams
Caption: Workflow for Trityl Deprotection and Byproduct Removal.
Caption: Troubleshooting Logic for Trityl Byproduct Removal.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. quora.com [quora.com]
- 3. Triphenylmethanol - Wikipedia [en.wikipedia.org]
- 4. phenomenex.com [phenomenex.com]
- 5. tandfonline.com [tandfonline.com]
- 6. US5714597A - Use of carbocation scavenger during oligonucleotide synthesis - Google Patents [patents.google.com]
- 7. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 10. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
Minimizing steric hindrance effects in 4-(Trityloxy)butan-2-ol reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Trityloxy)butan-2-ol. The bulky trityl (triphenylmethyl) protecting group can introduce significant steric hindrance, impacting reaction outcomes at the C-2 hydroxyl group. This guide offers insights and practical solutions to overcome these challenges.
Troubleshooting Guides
This section addresses common issues encountered during acylation, oxidation, and etherification of the secondary alcohol in this compound.
Issue 1: Low Yield or Slow Reaction Rate in Acylation
Symptoms:
-
Incomplete conversion of this compound to the desired ester.
-
Reaction requires prolonged reaction times.
-
Recovery of significant amounts of starting material.
Possible Causes and Solutions:
The immense steric bulk of the trityl group, positioned two carbons away from the reactive secondary alcohol, can significantly impede the approach of acylating agents.
Troubleshooting Steps:
-
Reagent and Catalyst Selection: Standard acylation conditions may be insufficient. Consider more potent catalytic systems.
-
DMAP (4-Dimethylaminopyridine): This is a highly effective nucleophilic catalyst that can accelerate acylation reactions, even for sterically hindered alcohols.[1][2]
-
Steglich Esterification: For carboxylic acids that are difficult to convert to acid chlorides or anhydrides, the use of DCC (dicyclohexylcarbodiimide) or DIC (diisopropylcarbodiimide) with a catalytic amount of DMAP can be highly effective for esterifying sterically demanding alcohols.[1][3][4]
-
Lewis Acid Catalysis: Lewis acids like bismuth triflate (Bi(OTf)₃) can activate acid anhydrides, enabling the acylation of even tertiary and other sterically hindered alcohols under mild conditions.[5]
-
-
Choice of Acylating Agent: The structure of the acylating agent itself plays a crucial role.
-
Less bulky acylating agents (e.g., acetic anhydride over pivaloyl chloride) will generally react more readily.
-
Highly reactive acylating agents like acyl chlorides are often more effective than their corresponding anhydrides.
-
-
Reaction Conditions:
-
Temperature: A moderate increase in reaction temperature can enhance the reaction rate, but should be done cautiously to avoid side reactions.
-
Solvent: A polar aprotic solvent like dichloromethane (DCM) or acetonitrile is generally suitable.
-
Quantitative Comparison of Acylation Methods:
| Acylating Agent | Catalyst/Coupling Agent | Typical Conditions | Expected Yield | Reference |
| Acetic Anhydride | Pyridine | Room Temperature, 12-24h | Low to Moderate | General Knowledge |
| Acetic Anhydride | DMAP (cat.), Triethylamine | DCM, Room Temperature, 2-6h | High | [1][2] |
| Benzoic Acid | DCC, DMAP (cat.) | DCM, Room Temperature, 4-12h | High | [1][4] |
| Pivalic Anhydride | Bi(OTf)₃ (cat.) | Acetonitrile, Room Temperature, 1-4h | Moderate to High | [5] |
Issue 2: Incomplete or Sluggish Oxidation to the Ketone
Symptoms:
-
Low conversion of this compound to 4-(trityloxy)butan-2-one.
-
Formation of side products or decomposition of starting material.
Possible Causes and Solutions:
The steric hindrance around the secondary alcohol can make it a poor substrate for some common oxidizing agents. Harsh oxidation conditions (e.g., those using chromium reagents) can lead to cleavage of the acid-labile trityl group.[6]
Troubleshooting Steps:
-
Select a Suitable Mild Oxidizing Agent:
-
Swern Oxidation: This method utilizes oxalyl chloride or trifluoroacetic anhydride to activate DMSO, creating a potent oxidizing agent that is effective at low temperatures (-78 °C) and tolerant of most protecting groups.[7][8][9] It is well-suited for sterically hindered alcohols.[10]
-
Dess-Martin Periodinane (DMP): DMP is a hypervalent iodine reagent that provides a mild and highly selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[11][12] It operates at room temperature and is known for its tolerance of sensitive functional groups.[11][13]
-
Comparison of Mild Oxidation Protocols:
| Oxidation Method | Key Reagents | Typical Conditions | Expected Yield | Key Considerations |
| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | DCM, -78 °C to RT | High | Requires low temperatures; produces malodorous dimethyl sulfide.[8][9] |
| Dess-Martin Oxidation | Dess-Martin Periodinane | DCM, Room Temperature | High | Reagent can be explosive under excess heating; commercially available.[11][13] |
Issue 3: Failure of Williamson Ether Synthesis
Symptoms:
-
No desired ether product is formed.
-
The major product is an elimination product (alkene).
-
Recovery of unreacted starting material.
Possible Causes and Solutions:
The Williamson ether synthesis proceeds via an S_N2 mechanism, which is highly sensitive to steric hindrance.[14][15] The alkoxide of this compound is a bulky nucleophile. If the alkyl halide used is also sterically hindered (secondary or tertiary), the alkoxide will act as a base, leading to E2 elimination instead of substitution.[16][17][18]
Troubleshooting Steps:
-
Alkyl Halide Choice: Use a primary, unhindered alkyl halide (e.g., methyl iodide, ethyl bromide). Avoid secondary and tertiary alkyl halides.[15]
-
Base and Solvent: Use a strong, non-nucleophilic base (e.g., NaH) to generate the alkoxide in an anhydrous polar aprotic solvent like THF or DMF to favor the S_{N}2 pathway.[17]
-
Alternative Etherification Methods: If Williamson synthesis fails, consider alternative strategies:
-
Reaction with Methyl Iodide and Silver(I) Oxide: This is a classic method for methyl ether formation that can be effective for hindered alcohols.
-
Alkylation with Triflates: Alkyl triflates are more reactive than alkyl halides and may lead to better results.
-
Frequently Asked Questions (FAQs)
Q1: Why is the trityl group used to protect the primary alcohol in 4-hydroxybutan-2-ol?
A1: The trityl group is exceptionally bulky. This steric hindrance allows for the selective protection of a primary alcohol in the presence of a secondary alcohol. The reaction proceeds via a stable trityl cation (S_{N}1-like mechanism), which reacts preferentially at the less sterically hindered primary position.[6]
Q2: How can I selectively deprotect the trityl group in the presence of other protecting groups?
A2: The trityl group is acid-labile. It can be cleaved under mild acidic conditions that leave other protecting groups, such as silyl ethers (TBDMS, TES), intact. A common method is treatment with a mild acid like formic acid or dilute trifluoroacetic acid (TFA) in a solvent like dichloromethane.[6][19]
Q3: Can I perform a reaction on the trityl ether itself?
A3: The trityl group is generally stable to a wide range of reaction conditions that are not acidic. It is stable to bases, organometallic reagents, and many oxidizing and reducing agents. However, it is sensitive to strong acids and some Lewis acids.
Q4: What is the best way to monitor the progress of reactions involving this compound?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring these reactions. The trityl group provides a strong UV chromophore, making the starting material and products easy to visualize under a UV lamp on a TLC plate with a fluorescent indicator.
Experimental Protocols
Protocol 1: Acylation using Acetic Anhydride and DMAP
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Swern Oxidation
-
To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78 °C, add dimethyl sulfoxide (DMSO) (2.0 eq) dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of this compound (1.0 eq) in DCM dropwise.
-
Stir for 1 hour at -78 °C.
-
Add triethylamine (5.0 eq) dropwise and stir for an additional 30 minutes at -78 °C.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography.
Protocol 3: Selective Deprotection of the Trityl Group
-
Dissolve the trityl-protected compound in a mixture of dichloromethane and methanol (e.g., 9:1 v/v).
-
Add a catalytic amount of formic acid (e.g., 5-10% v/v).[19]
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic phase, and concentrate to obtain the deprotected alcohol.
Visualizations
Caption: Troubleshooting workflow for low acylation yields.
Caption: Step-by-step workflow for Swern oxidation.
References
- 1. Steglich Esterification [organic-chemistry.org]
- 2. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3 [organic-chemistry.org]
- 6. One moment, please... [total-synthesis.com]
- 7. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 8. Swern Oxidation [organic-chemistry.org]
- 9. Swern oxidation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 12. Dess-Martin Oxidation [organic-chemistry.org]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. byjus.com [byjus.com]
- 15. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 16. bartleby.com [bartleby.com]
- 17. jk-sci.com [jk-sci.com]
- 18. scienceinfo.com [scienceinfo.com]
- 19. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Molecular Architecture: A Comparative Guide to the 1H and 13C NMR Analysis of 4-(Trityloxy)butan-2-ol
For researchers, scientists, and professionals in drug development, the precise structural elucidation of molecules is paramount. This guide provides a comprehensive analysis of 4-(Trityloxy)butan-2-ol using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy, benchmarked against alternative analytical techniques. Detailed experimental protocols and data are presented to facilitate a thorough understanding and replication of the analysis.
Executive Summary
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the exact structure of organic molecules. In the case of this compound, a compound featuring both a bulky trityl protecting group and a chiral center, 1H and 13C NMR provide unambiguous insights into its molecular framework. This guide will delve into the spectral data, compare its utility with other methods like Infrared (IR) Spectroscopy and Mass Spectrometry (MS), and provide the necessary protocols for analysis.
1H and 13C NMR Spectral Data of this compound
The chemical structure of this compound gives rise to a distinct set of signals in both 1H and 13C NMR spectra. The trityl (triphenylmethyl) group, with its 15 aromatic protons and 19 carbon atoms (including the quaternary carbon), dominates the downfield region of the spectra. The butan-2-ol backbone displays characteristic signals for its methyl, methylene, and methine protons and carbons, influenced by the neighboring hydroxyl and trityloxy groups.
Based on established chemical shift principles and data from analogous compounds, the predicted 1H and 13C NMR data for this compound are summarized below.
| ¹H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Trityl-H | ~7.20-7.50 | Multiplet | 15H | Aromatic protons |
| CH-OH | ~3.80-4.00 | Multiplet | 1H | H-2 |
| CH₂-OTr | ~3.10-3.30 | Triplet | 2H | H-4 |
| CH₂ | ~1.60-1.80 | Multiplet | 2H | H-3 |
| OH | Variable | Singlet (broad) | 1H | Hydroxyl proton |
| CH₃ | ~1.20 | Doublet | 3H | H-1 |
| ¹³C NMR (Predicted) | Chemical Shift (ppm) | Assignment |
| Trityl-C (quaternary) | ~145 | C(Ar)₃ |
| Trityl-C (aromatic CH) | ~127-129 | Aromatic carbons |
| C-OTr (quaternary) | ~86 | CPh₃ |
| CH-OH | ~68 | C-2 |
| CH₂-OTr | ~64 | C-4 |
| CH₂ | ~38 | C-3 |
| CH₃ | ~23 | C-1 |
Comparative Analysis with Alternative Techniques
While NMR provides a detailed carbon-hydrogen framework, other spectroscopic techniques offer complementary information.
| Technique | Information Provided | Advantages | Limitations |
| ¹H and ¹³C NMR | Detailed carbon-hydrogen framework, connectivity through coupling patterns, stereochemistry. | Unambiguous structure determination, non-destructive. | Lower sensitivity, requires higher sample concentration, expensive instrumentation. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., O-H, C-O). | Fast, simple, requires small sample amount. | Provides limited structural information, complex spectra can be difficult to interpret fully. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, provides molecular formula with high resolution MS. | Destructive technique, does not provide detailed connectivity information. |
For this compound, IR spectroscopy would confirm the presence of the hydroxyl group (a broad peak around 3400 cm⁻¹) and the C-O ether linkage. Mass spectrometry would show the molecular ion peak and characteristic fragmentation patterns, such as the loss of the trityl group. However, neither technique alone can definitively establish the connectivity and stereochemistry of the butan-2-ol moiety in the way NMR can.
Experimental Protocols
1H and 13C NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Instrument Parameters:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: -2 to 12 ppm.
-
Acquisition time: 2-4 seconds.
-
Relaxation delay: 1-2 seconds.
-
Number of scans: 16-64.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: 0 to 160 ppm.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Workflow for NMR Analysis
The logical flow of an NMR-based structural elucidation of this compound is depicted in the following diagram.
Conclusion
The comprehensive analysis of this compound through 1H and 13C NMR spectroscopy provides an unparalleled level of structural detail. While techniques like IR and MS offer valuable complementary data on functional groups and molecular weight, NMR remains the cornerstone for unambiguous determination of the intricate carbon-hydrogen framework. The data and protocols presented in this guide serve as a robust resource for researchers engaged in the synthesis and characterization of complex organic molecules.
Mass Spectrometry Analysis of 4-(Trityloxy)butan-2-ol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometry data for 4-(Trityloxy)butan-2-ol and its common alternatives used for alcohol protection in chemical synthesis. The information presented is intended to aid researchers in identifying these compounds and understanding their fragmentation behavior under mass spectrometric analysis.
Introduction
Protecting groups are essential tools in multi-step organic synthesis, preventing reactive functional groups, such as alcohols, from undergoing undesired reactions. The choice of protecting group can significantly impact the efficiency and outcome of a synthetic route. Mass spectrometry is a critical analytical technique for characterizing intermediates and final products in such syntheses. Understanding the fragmentation patterns of these protected molecules is key to their unambiguous identification. This guide focuses on the mass spectral characteristics of this compound and compares it with two common alternatives: 4-(Benzyloxy)butan-2-ol and the tert-butyldimethylsilyl (TBDMS) ether of butan-2-ol.
Predicted Mass Spectrometry Data
In contrast, benzyloxy and silyl ethers exhibit different characteristic fragmentation patterns, which are summarized in the tables below for comparative analysis.
Table 1: Predicted Electron Ionization (EI) Mass Spectrometry Data for this compound
| m/z | Proposed Fragment | Relative Intensity | Notes |
| 332 | [C23H24O2]+• | Very Low / Absent | Molecular Ion (M+) |
| 243 | [C19H15]+ | High (Base Peak) | Trityl cation, formed by cleavage of the ether bond. This is a very stable carbocation. |
| 165 | [C13H9]+ | Moderate | Fragment from the trityl cation. |
| 89 | [C4H9O2]+ | Low | Fragment corresponding to the butan-2-ol moiety with the ether oxygen. |
| 77 | [C6H5]+ | Moderate | Phenyl fragment from the trityl group. |
| 45 | [C2H5O]+ | Moderate | Fragment from the butan-2-ol moiety resulting from cleavage alpha to the hydroxyl group. |
Table 2: Comparison of Predicted Mass Spectrometry Data for Alternative Protected Butan-2-ols
| Compound | Protecting Group | Molecular Weight | Key Fragments (m/z) and their Significance |
| 4-(Benzyloxy)butan-2-ol | Benzyl | 180.24 | 91 (Base Peak): Benzyl cation ([C7H7]+), characteristic of benzyl ethers. 108: Fragment from cleavage alpha to the ether oxygen. 45: Fragment from the butan-2-ol moiety. |
| 2-(tert-Butyldimethylsilyloxy)butane | TBDMS | 188.38 | 131 (Base Peak): [M - C4H9]+, loss of the tert-butyl group. 75: [(CH3)2SiOH]+, characteristic fragment of TBDMS ethers. 57: tert-Butyl cation ([C4H9]+). |
Experimental Protocols
The following are generalized protocols for the analysis of protected alcohols using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The specific parameters may require optimization based on the exact instrumentation and the properties of the analyte.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds like protected alcohols.
-
Sample Preparation:
-
Dissolve the sample (1-5 mg) in a suitable volatile solvent such as dichloromethane, ethyl acetate, or hexane (1 mL).
-
If necessary, dilute the sample to a final concentration of 10-100 µg/mL.
-
An internal standard may be added for quantitative analysis.
-
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically used.
-
Inlet Temperature: 250-280 °C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50-100 °C, hold for 1-2 minutes.
-
Ramp: Increase temperature at a rate of 10-20 °C/min to a final temperature of 280-300 °C.
-
Final hold: Hold at the final temperature for 5-10 minutes.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 500.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS is advantageous for less volatile or thermally labile compounds.
-
Sample Preparation:
-
Dissolve the sample (1 mg) in a suitable solvent such as methanol or acetonitrile (1 mL).
-
Dilute the sample to a final concentration of 1-10 µg/mL with the initial mobile phase composition.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Flow Rate: 0.2-0.5 mL/min.
-
Gradient:
-
Start with 5-10% B, hold for 1 minute.
-
Linearly increase to 95-100% B over 5-10 minutes.
-
Hold at 95-100% B for 2-3 minutes.
-
Return to initial conditions and equilibrate for 2-3 minutes.
-
-
Injection Volume: 1-5 µL.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for these compounds.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 300-400 °C.
-
Gas Flow: Nitrogen is used as both the nebulizing and drying gas at appropriate flow rates.
-
Mass Range: Scan from m/z 100 to 600.
-
Visualizations
The following diagrams illustrate the predicted fragmentation pathway for this compound and a general workflow for a GC-MS experiment.
Caption: Predicted EI fragmentation of this compound.
Caption: General workflow of a GC-MS experiment.
A Comparative Guide to 4-(Trityloxy)butan-2-ol and Other Protected Butanols for Researchers and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, particularly in drug development, the judicious selection of protecting groups for hydroxyl moieties is paramount to achieving high yields and purity. This guide provides a comprehensive comparison of 4-(Trityloxy)butan-2-ol with other commonly employed protected butanols, offering experimental data and protocols to inform the selection process for researchers and scientists.
Introduction to Alcohol Protecting Groups
Protecting groups are essential tools in organic synthesis, temporarily masking a reactive functional group, such as an alcohol, to prevent it from interfering with reactions occurring elsewhere in the molecule.[1][2] The ideal protecting group should be easy to introduce and remove in high yields under mild conditions that do not affect other functional groups.[3] This guide focuses on the comparison of the trityl protecting group in this compound with other common protecting groups for butan-2-ol, a versatile chiral building block in pharmaceutical synthesis.
Performance Comparison of Protecting Groups for Butan-2-ol
The choice of a protecting group is dictated by the specific reaction conditions required in a synthetic sequence. The following tables summarize the performance of various protecting groups for butan-2-ol based on key parameters.
Table 1: Protection of Butan-2-ol
| Protecting Group | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Trityl (Tr) | Trityl chloride, Triethylamine, DMAP | Dichloromethane | Room Temp. | 12 | ~95 |
| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, Imidazole | DMF | Room Temp. | 2-4 | >98 |
| Benzyl (Bn) | Benzyl bromide, NaH | THF | 0 to Room Temp. | 6-12 | ~90 |
| Tetrahydropyranyl (THP) | Dihydropyran, p-TsOH (cat.) | Dichloromethane | Room Temp. | 1-2 | >95 |
| Acetyl (Ac) | Acetic anhydride, Pyridine | Dichloromethane | Room Temp. | 1-3 | >98 |
Table 2: Deprotection of Protected Butan-2-ol
| Protecting Group | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Trityl (Tr) | 80% Acetic acid or mild acid (e.g., formic acid) | Aqueous | Room Temp. | 0.5-2 | >90 |
| tert-Butyldimethylsilyl (TBDMS) | TBAF (1M) | THF | Room Temp. | 0.5-1 | >95 |
| Benzyl (Bn) | H₂, Pd/C (10%) | Methanol | Room Temp. | 3-6 | >95 |
| Tetrahydropyranyl (THP) | Acetic acid/THF/H₂O (4:2:1) | - | 45 | 2-4 | >90 |
| Acetyl (Ac) | K₂CO₃, Methanol | - | Room Temp. | 0.5-1 | >95 |
Table 3: Stability of Protected Butan-2-ols
| Protecting Group | Acidic Conditions (pH < 4) | Basic Conditions (pH > 10) | Oxidative Conditions | Reductive Conditions | Organometallics |
| Trityl (Tr) | Labile | Stable | Stable | Stable | Stable |
| tert-Butyldimethylsilyl (TBDMS) | Labile | Stable | Stable | Stable | Stable |
| Benzyl (Bn) | Stable | Stable | Stable | Labile (Hydrogenolysis) | Stable |
| Tetrahydropyranyl (THP) | Labile | Stable | Stable | Stable | Stable |
| Acetyl (Ac) | Stable | Labile | Stable | Stable | Stable |
Experimental Protocols
Detailed methodologies for the protection and deprotection of butan-2-ol with the trityl group are provided below as a representative example.
Protection of Butan-2-ol with Trityl Chloride
Materials:
-
Butan-2-ol
-
Trityl chloride (TrCl)
-
Triethylamine (Et₃N)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of butan-2-ol (1.0 eq) in anhydrous DCM, add triethylamine (1.5 eq) and a catalytic amount of DMAP.
-
Cool the mixture to 0 °C in an ice bath.
-
Add trityl chloride (1.2 eq) portion-wise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Deprotection of this compound
Materials:
-
This compound
-
Acetic acid (80% aqueous solution) or Formic acid[4]
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in 80% aqueous acetic acid.[4]
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, neutralize the mixture by carefully adding saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain butan-2-ol.
Visualization of Concepts
To further aid in the understanding of the concepts discussed, the following diagrams illustrate key workflows and relationships.
Caption: Workflow for comparing alcohol protecting groups.
Caption: Trityl protection and deprotection pathway.
Caption: Selecting an appropriate protecting group.
Conclusion
The selection of a protecting group for butan-2-ol is a critical decision in the design of a synthetic route. This compound offers the advantage of being stable to basic and organometallic reagents while being readily cleaved under mild acidic conditions. However, its bulkiness may be a disadvantage in some cases. Silyl ethers like TBDMS offer similar acid lability with different steric profiles. For syntheses requiring stability to acid and lability to base, an acetyl group is a suitable choice. Benzyl protection is robust under many conditions but requires hydrogenolysis for removal, which may not be compatible with other functional groups like alkenes or alkynes. This guide provides the necessary data and protocols to enable researchers to make an informed decision based on the specific requirements of their synthetic strategy.
References
A Comparative Guide to Alternative Protecting Groups for Butan-2-ol
For researchers, scientists, and drug development professionals, the selective protection and deprotection of hydroxyl groups is a critical aspect of multi-step organic synthesis. Butan-2-ol, a common secondary alcohol, presents a valuable model for evaluating the efficacy of various protecting groups. This guide provides a comprehensive comparison of several alternative protecting groups for butan-2-ol, supported by experimental data and detailed protocols to aid in the selection of the most appropriate group for a given synthetic strategy.
This guide will explore the use of five common protecting groups: tert-Butyldimethylsilyl (TBDMS), Benzyl (Bn), Methoxymethyl (MOM), Tetrahydropyranyl (THP), and Acetyl (Ac). The selection of a suitable protecting group depends on factors such as the stability of the group to various reaction conditions, the ease of its introduction and removal, and its compatibility with other functional groups in the molecule.
Comparison of Protecting Groups for Butan-2-ol
The following tables summarize the key performance indicators for the protection of butan-2-ol with TBDMS, Benzyl, MOM, THP, and Acetyl groups, as well as the conditions for their subsequent deprotection.
| Protecting Group | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| TBDMS | TBDMS-Cl, Imidazole | DMF | Room Temp. | 2 | ~95 |
| Benzyl (Bn) | BnBr, NaH | THF | 0 to Room Temp. | 4.5 | ~98[1] |
| MOM | MOM-Cl, DIPEA | DCM | 0 to Room Temp. | 16 | High |
| THP | DHP, p-TsOH (cat.) | DCM | Room Temp. | 0.75 | High[2] |
| Acetyl (Ac) | Acetic Anhydride, Pyridine | - | Room Temp. | 0.25 - 12 | 73 - 100[3] |
Table 1: Protection of Butan-2-ol
| Protected Alcohol | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| sec-Butyl-OTBDMS | TBAF (1M in THF) | THF | Room Temp. | 2 | ~95 |
| sec-Butyl-OBn | H₂, 10% Pd/C | Ethanol | Room Temp. | 3 - 10 | 82 - 95[1] |
| sec-Butyl-OMOM | 6M HCl | Methanol | Reflux | - | High |
| sec-Butyl-OTHP | Acetic Acid/THF/H₂O (4:2:1) | - | 45 | - | High |
| sec-Butyl-OAc | K₂CO₃ | Methanol | - | 0.25 - 4 | 82 - 100[3] |
Table 2: Deprotection of Protected Butan-2-ol
Experimental Protocols
Detailed methodologies for the protection and deprotection reactions cited above are provided to ensure reproducibility.
tert-Butyldimethylsilyl (TBDMS) Ether
Protection of Butan-2-ol as TBDMS Ether: To a solution of butan-2-ol (1.0 eq) and imidazole (2.5 eq) in anhydrous N,N-dimethylformamide (DMF), tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) is added portion-wise at room temperature. The reaction mixture is stirred for 2 hours. Upon completion, the reaction is quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford sec-butyl tert-butyldimethylsilyl ether.
Deprotection of sec-Butyl TBDMS Ether: To a solution of sec-butyl tert-butyldimethylsilyl ether (1.0 eq) in tetrahydrofuran (THF), a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq) is added at room temperature. The reaction is stirred for 2 hours. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography to yield butan-2-ol.
Benzyl (Bn) Ether
Protection of Butan-2-ol as Benzyl Ether: To a suspension of sodium hydride (NaH, 1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, a solution of butan-2-ol (1.0 eq) in THF is added dropwise. The mixture is stirred at 0 °C for 30 minutes, followed by the dropwise addition of benzyl bromide (BnBr, 1.1 eq). The reaction is allowed to warm to room temperature and stirred for 4.5 hours. The reaction is carefully quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography to give sec-butyl benzyl ether.[1]
Deprotection of sec-Butyl Benzyl Ether (Hydrogenolysis): A solution of sec-butyl benzyl ether (1.0 eq) in ethanol is added to a flask containing 10% palladium on carbon (Pd/C, 10 mol%). The flask is evacuated and backfilled with hydrogen gas (balloon pressure). The reaction mixture is stirred at room temperature for 3-10 hours. Upon completion, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield butan-2-ol.[1]
Methoxymethyl (MOM) Ether
Protection of Butan-2-ol as MOM Ether: To a solution of butan-2-ol (1.0 eq) and N,N-diisopropylethylamine (DIPEA, 4.0 eq) in dichloromethane (DCM) at 0 °C, chloromethyl methyl ether (MOM-Cl, 3.0 eq) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 16 hours. The reaction is quenched with saturated aqueous sodium bicarbonate solution and the layers are separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography to afford sec-butyl methoxymethyl ether.[4]
Deprotection of sec-Butyl MOM Ether: A solution of sec-butyl methoxymethyl ether in methanol is treated with 6M hydrochloric acid. The mixture is heated to reflux until the reaction is complete as monitored by TLC. The reaction mixture is cooled to room temperature, neutralized with saturated aqueous sodium bicarbonate, and extracted with diethyl ether. The combined organic layers are dried and concentrated to give butan-2-ol.
Tetrahydropyranyl (THP) Ether
Protection of Butan-2-ol as THP Ether: To a solution of butan-2-ol (1.0 eq) and 3,4-dihydro-2H-pyran (DHP, 1.2 eq) in dichloromethane (DCM) at room temperature, a catalytic amount of p-toluenesulfonic acid (p-TsOH) is added. The reaction is stirred for 45 minutes. The reaction is quenched with saturated aqueous sodium bicarbonate solution and the layers are separated. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield sec-butyl tetrahydropyranyl ether, which can often be used without further purification.[2]
Deprotection of sec-Butyl THP Ether: A solution of sec-butyl tetrahydropyranyl ether in a 4:2:1 mixture of acetic acid, tetrahydrofuran, and water is heated at 45 °C until the deprotection is complete. The reaction mixture is then cooled, diluted with water, and extracted with diethyl ether. The organic extracts are washed with saturated aqueous sodium bicarbonate and brine, dried, and concentrated to afford butan-2-ol.
Acetyl (Ac) Ester
Protection of Butan-2-ol as Acetate Ester: To a solution of butan-2-ol (1.0 eq) in pyridine, acetic anhydride (1.5 eq) is added at room temperature. The reaction mixture is stirred for a period of 15 minutes to 12 hours. The reaction is quenched by the slow addition of water. The mixture is then extracted with diethyl ether. The organic layer is washed successively with 1M HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give sec-butyl acetate.[3]
Deprotection of sec-Butyl Acetate: To a solution of sec-butyl acetate in methanol, potassium carbonate (K₂CO₃) is added, and the mixture is stirred at room temperature for 15 minutes to 4 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water and diethyl ether. The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried and concentrated to yield butan-2-ol.[3]
Reaction Pathways and Workflows
The following diagrams illustrate the general protection and deprotection schemes for each protecting group.
References
- 1. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 3. Friedel–Crafts acylation of anisole and toluene with acetic anhydride over nano-sized Beta zeolites | Semantic Scholar [semanticscholar.org]
- 4. total-synthesis.com [total-synthesis.com]
Comparative Spectroscopic Analysis: 4-(Trityloxy)butan-2-ol and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative interpretation of the spectroscopic data for 4-(Trityloxy)butan-2-ol and a structurally similar alternative, 4-(Benzyloxy)butan-2-ol. Due to the limited availability of published experimental spectra for this compound, this guide presents predicted data based on established spectroscopic principles, offering a valuable reference for researchers working with protected polyol derivatives.
Predicted Spectroscopic Data Comparison
The following tables summarize the predicted ¹H NMR, ¹³C NMR, key IR absorptions, and mass spectrometry fragmentation patterns for this compound and 4-(Benzyloxy)butan-2-ol. These predictions are derived from established chemical shift values, correlation tables, and known fragmentation behaviors of analogous functional groups.
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃)
| Assignment | This compound | 4-(Benzyloxy)butan-2-ol |
| Trityl-H / Benzyl-H | ~7.20-7.50 ppm (m, 15H) | ~7.25-7.40 ppm (m, 5H) |
| -OCH₂- (Benzyl) | N/A | ~4.50 ppm (s, 2H) |
| -CH(OH)- | ~3.80-3.90 ppm (m, 1H) | ~3.90-4.00 ppm (m, 1H) |
| -CH₂-CH(OH)- | ~1.60-1.80 ppm (m, 2H) | ~1.70-1.90 ppm (m, 2H) |
| -CH₂-OTr / -CH₂-OBn | ~3.10-3.20 ppm (t, 2H) | ~3.50-3.60 ppm (t, 2H) |
| -CH₃ | ~1.20 ppm (d, 3H) | ~1.25 ppm (d, 3H) |
| -OH | Variable, broad singlet | Variable, broad singlet |
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
| Assignment | This compound | 4-(Benzyloxy)butan-2-ol |
| Trityl-C (quaternary) | ~86.0-87.0 ppm | N/A |
| Aromatic-C (Trityl / Benzyl) | ~127.0-145.0 ppm | ~127.5-138.5 ppm |
| -OCH₂- (Benzyl) | N/A | ~73.0 ppm |
| -CH(OH)- | ~67.0-68.0 ppm | ~67.0-68.0 ppm |
| -CH₂-CH(OH)- | ~38.0-39.0 ppm | ~36.0-37.0 ppm |
| -CH₂-OTr / -CH₂-OBn | ~63.0-64.0 ppm | ~69.0-70.0 ppm |
| -CH₃ | ~23.0-24.0 ppm | ~23.0-24.0 ppm |
Table 3: Predicted Key IR Absorptions (Liquid Film)
| Functional Group | This compound (cm⁻¹) | 4-(Benzyloxy)butan-2-ol (cm⁻¹) |
| O-H Stretch (alcohol) | 3600-3200 (broad) | 3600-3200 (broad) |
| C-H Stretch (aromatic) | 3100-3000 | 3100-3000 |
| C-H Stretch (aliphatic) | 3000-2850 | 3000-2850 |
| C=C Stretch (aromatic) | 1600, 1490, 1450 | 1600, 1495, 1455 |
| C-O Stretch (ether) | ~1070 | ~1100 |
| C-O Stretch (alcohol) | ~1150 | ~1150 |
Table 4: Predicted Major Mass Spectrometry Fragments (Electron Ionization)
| Fragment (m/z) | This compound | 4-(Benzyloxy)butan-2-ol |
| [M]⁺ | Not readily observed | Weakly observed |
| [M-CH₃]⁺ | 331 | 165 |
| [M-C(Ph)₃]⁺ (loss of Trityl radical) | 103 | N/A |
| [C(Ph)₃]⁺ (Trityl cation) | 243 (base peak) | N/A |
| [M-CH₂C₆H₅]⁺ (loss of Benzyl radical) | N/A | 89 |
| [CH₂C₆H₅]⁺ (Benzyl cation) | N/A | 91 (base peak) |
| [M-H₂O]⁺ | 328 | 162 |
| [CH₃CHOH]⁺ | 45 | 45 |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for compounds like this compound.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a clean, dry 5 mm NMR tube.
-
Instrumentation: Utilize a 300-500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-pulse proton spectrum with a 30-45° pulse angle.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
-
Employ a relaxation delay of 1-2 seconds between scans.
-
Typically, 16-64 scans are sufficient for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to 0-220 ppm.
-
A longer relaxation delay (2-5 seconds) may be necessary, especially for quaternary carbons.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
-
Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, place a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film.[1]
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the clean salt plates.
-
Place the sample plates in the spectrometer's sample holder.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for volatile, thermally stable compounds and provides detailed fragmentation patterns. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to preserve the molecular ion.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.
Spectroscopic Interpretation Workflow
The following diagram illustrates the logical workflow for elucidating the structure of an unknown compound using the spectroscopic data discussed.
Caption: Workflow for elucidating a chemical structure from spectroscopic data.
References
A Comparative Guide to HPLC and GC Analysis for Purity Determination of 4-(Trityloxy)butan-2-ol
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for active pharmaceutical ingredients (APIs) and intermediates is a critical aspect of drug development and quality control. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of 4-(Trityloxy)butan-2-ol, a key intermediate in various synthetic pathways. This document outlines detailed experimental protocols, presents a side-by-side performance comparison, and offers a logical workflow for analytical method selection.
Introduction
This compound is a protected form of 1,3-butanediol, where the bulky trityl group selectively protects the primary alcohol. The purity of this intermediate is paramount as impurities can carry through subsequent synthetic steps, impacting the safety and efficacy of the final drug product. Both HPLC and GC are powerful chromatographic techniques for separating and quantifying components in a mixture. However, the physicochemical properties of this compound, particularly the presence of the thermally labile and bulky trityl group, influence the suitability of each technique.
This guide will explore the nuances of employing HPLC and GC for this specific analysis, providing the necessary information for researchers to make informed decisions on method selection and implementation.
Analytical Workflow
The general workflow for the purity analysis of this compound is depicted in the following diagram. This process outlines the key stages from sample reception to final purity reporting.
Figure 1: General workflow for the purity analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a highly versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a molecule like this compound, which possesses a UV-active trityl group, HPLC with UV detection is a particularly suitable method. The bulky and non-volatile nature of the trityl group makes HPLC a preferred choice over GC.
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A gradient elution is typically employed to ensure good separation of the main component from potential impurities.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 50 20.0 95 25.0 95 25.1 50 | 30.0 | 50 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm (due to the absorbance of the trityl group).
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 10 mg of the this compound sample in 10 mL of acetonitrile to obtain a 1 mg/mL solution. Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography (GC) Analysis
GC separates compounds based on their volatility and interaction with a stationary phase within a heated column. While GC is excellent for analyzing volatile and thermally stable compounds, the high molecular weight and the presence of the trityl protecting group in this compound present challenges. The trityl group is known to be labile under acidic conditions and potentially at elevated temperatures, which could lead to on-column degradation and inaccurate purity results.[1][2][3] However, with careful method development, GC can still be a viable, albeit more challenging, option.
Experimental Protocol: GC-FID
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an appropriate capillary column.
-
Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness, is a suitable starting point.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250 °C (A lower temperature should be evaluated to minimize potential degradation).
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial Temperature: 150 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 10 minutes at 280 °C
-
-
Injection Mode: Split (e.g., 50:1 split ratio) to handle the relatively high concentration of the main peak.
-
Injection Volume: 1 µL
-
Sample Preparation: Dissolve approximately 10 mg of the this compound sample in 1 mL of a suitable solvent like dichloromethane or methyl tert-butyl ether (MTBE).
Comparison of HPLC and GC for Purity Analysis
The choice between HPLC and GC for the analysis of this compound depends on various factors, including the nature of potential impurities, required sensitivity, and available instrumentation. The following table provides a comparative summary based on hypothetical but realistic performance data.
| Parameter | HPLC with UV Detection | GC with FID Detection |
| Applicability | Highly suitable due to the non-volatile and UV-active nature of the analyte. | Potentially suitable, but with a higher risk of on-column degradation due to thermal lability of the trityl group. |
| Typical Purity Result | 99.5% | 99.0% (Potentially lower due to degradation) |
| Limit of Detection (LOD) | ~0.01% | ~0.02% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.05% |
| Precision (RSD) | < 1.0% | < 1.5% |
| Key Advantages | - Mild analytical conditions, minimizing sample degradation.- High resolution for complex mixtures.- Suitable for a wide range of impurities. | - High efficiency and speed for volatile compounds.- FID provides a near-universal response for organic compounds. |
| Key Disadvantages | - Longer analysis times compared to GC.- Requires UV-active chromophores for sensitive detection. | - Risk of thermal degradation of the analyte.- Not suitable for non-volatile impurities. |
Data Interpretation and Considerations
-
Impurity Profile: HPLC is more likely to provide a comprehensive impurity profile, including any non-volatile synthesis byproducts or degradation products. GC analysis may not detect non-volatile impurities.
-
Degradation Products: With GC, a peak corresponding to triphenylmethanol or other degradation products might be observed, which could be misinterpreted as an impurity present in the original sample.
-
Method Validation: Regardless of the chosen technique, the analytical method must be thoroughly validated according to ICH guidelines to ensure it is accurate, precise, specific, and robust for its intended purpose.
Conclusion and Recommendation
For the purity analysis of this compound, HPLC with UV detection is the recommended primary technique. Its mild operating conditions are well-suited for the thermally sensitive trityl group, ensuring an accurate and reliable purity assessment without the risk of analyte degradation. The presence of the trityl moiety provides a strong chromophore for sensitive UV detection.
While GC-FID can be explored as an orthogonal technique, significant care must be taken during method development to minimize thermal degradation. Any GC method for this compound should be carefully validated with forced degradation studies to confirm that observed impurities are not artifacts of the analytical process.
Ultimately, a well-validated HPLC method will provide the most confidence in the purity determination of this compound for researchers, scientists, and drug development professionals.
References
A Comparative Guide to Trityl and Silyl Protecting Groups for Secondary Alcohols
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling the selective transformation of complex molecules. When it comes to the temporary masking of secondary alcohol functionalities, trityl (triphenylmethyl) and various silyl ethers are two of the most established classes of protecting groups. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal protecting group for a given synthetic challenge.
At a Glance: Trityl vs. Silyl Ethers
| Feature | Trityl (Tr) Ethers | Silyl Ethers (e.g., TBS, TIPS) |
| General Structure | R-O-C(Ph)₃ | R-O-SiR'₃ |
| Steric Hindrance | Very high | Variable (TMS < TES < TBS < TIPS < TBDPS) |
| Primary vs. Secondary Selectivity | High preference for primary alcohols | Good for both, but bulky silyl groups can show primary selectivity[1] |
| Stability to Acid | Labile, especially to Brønsted and Lewis acids[2] | Variable; generally more stable than trityl. Stability increases with steric bulk (TMS < TBS < TIPS)[3] |
| Stability to Base | Generally stable | Generally stable[4] |
| Deprotection Conditions | Mild acidic conditions (e.g., formic acid, TFA, BF₃·OEt₂)[2] | Fluoride sources (e.g., TBAF, HF-pyridine) or acidic conditions[4][5] |
| Orthogonality | Can be removed in the presence of some silyl ethers (e.g., TBS) using mild acid[2] | Different silyl ethers can be selectively deprotected based on steric bulk and reaction conditions[5] |
| Common Use Cases | Predominantly in carbohydrate and nucleoside chemistry[2] | Broadly used in complex molecule synthesis[6] |
Performance Data: Protection of Secondary Alcohols
The following tables summarize typical reaction conditions and yields for the protection of secondary alcohols with representative trityl and silyl groups. It is important to note that reaction times and yields are highly substrate-dependent.
Table 1: Protection of Secondary Alcohols
| Protecting Group | Reagents and Conditions | Substrate | Yield (%) | Reference |
| Trityl (Tr) | Tr-Cl, DBU, CH₂Cl₂ | Secondary Alcohols | High | [7] |
| Monomethoxytrityl (MMT) | MMTr-OH, (F₃CCO)₂O, then alcohol, DIEA, THF | Secondary Alcohols | Good to Excellent | [7] |
| tert-Butyldimethylsilyl (TBS) | TBS-Cl, Imidazole, DMF | Secondary Alcohols | 82-98 | [8] |
| tert-Butyldimethylsilyl (TBS) | TBS-OTf, 2,6-Lutidine, CH₂Cl₂ | Hindered Secondary Alcohols | High | [5] |
| Triisopropylsilyl (TIPS) | TIPS-Cl, DMAP, Et₃N | Secondary Alcohols | 95 | [9] |
Performance Data: Deprotection of Protected Secondary Alcohols
Table 2: Deprotection of Secondary Alkyl Ethers
| Protected Alcohol | Reagents and Conditions | Time | Yield (%) | Reference |
| Trityl (Tr) Ether | Formic Acid (97+%) | 3 min | Not specified | [2] |
| Trityl (Tr) Ether | BF₃·OEt₂, CHCl₃/MeOH | 45 min | 93 | [2] |
| tert-Butyldimethylsilyl (TBS) Ether | TBAF in THF | 18 h | 97 | [5] |
| tert-Butyldimethylsilyl (TBS) Ether | HCl in MeOH | 30 min - 8 h | 83-99 | [8] |
| Triisopropylsilyl (TIPS) Ether | n-Bu₄N⁺F⁻ in THF | 30 min - 4 h | 84-95 | [9] |
Experimental Protocols
Protection of a Secondary Alcohol with a Trityl Group
This protocol is adapted from a general procedure for the tritylation of alcohols.[10]
Reagents and Materials:
-
Secondary alcohol (1.0 mmol)
-
Triphenylmethyl chloride (Trityl chloride, Tr-Cl) (1.2 mmol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.4 mmol)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Standard work-up and purification supplies
Procedure:
-
Dissolve the secondary alcohol (1.0 mmol) in anhydrous dichloromethane.
-
Add trityl chloride (1.2 mmol) to the solution.
-
Add DBU (1.4 mmol) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Deprotection of a Secondary Trityl Ether
This protocol is adapted from a procedure using formic acid.[2]
Reagents and Materials:
-
Trityl-protected secondary alcohol
-
Formic acid (97+%)
-
Dioxane, Ethanol, Diethyl ether
-
Water
-
Standard filtration and evaporation equipment
Procedure:
-
Treat the trityl-protected alcohol with cold formic acid (97+%) for approximately 3 minutes.
-
Remove the formic acid under high vacuum at room temperature.
-
Co-evaporate the residue twice with dioxane, followed by co-evaporation with ethanol and then diethyl ether.
-
Extract the final residue with warm water and filter to remove the insoluble triphenylcarbinol.
-
Evaporate the aqueous filtrate in vacuo to yield the deprotected secondary alcohol.
Protection of a Secondary Alcohol with a TBS Group
This protocol is a classic procedure developed by E.J. Corey.[4]
Reagents and Materials:
-
Secondary alcohol (1.0 mmol)
-
tert-Butyldimethylsilyl chloride (TBS-Cl) (1.2 mmol)
-
Imidazole (2.5 mmol)
-
Dimethylformamide (DMF), anhydrous
-
Standard work-up and purification supplies
Procedure:
-
Dissolve the secondary alcohol (1.0 mmol), TBS-Cl (1.2 mmol), and imidazole (2.5 mmol) in anhydrous DMF.
-
Stir the reaction mixture at room temperature. For more hindered secondary alcohols, gentle heating (e.g., 50 °C) may be required.[5]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, add water and extract the product with an organic solvent such as diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.[5]
-
Purify the residue by flash column chromatography on silica gel.
Deprotection of a Secondary TBS Ether
This protocol utilizes the most common fluoride-based deprotection reagent, TBAF.[5]
Reagents and Materials:
-
TBS-protected secondary alcohol
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF)
-
Tetrahydrofuran (THF)
-
Standard work-up and purification supplies
Procedure:
-
Dissolve the TBS-protected alcohol in THF.
-
Add a solution of TBAF (1.0 M in THF) to the reaction mixture at room temperature.
-
Stir the mixture at room temperature and monitor by TLC.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the residue by flash column chromatography on silica gel to obtain the deprotected alcohol.
Visualization of Experimental Workflows
Caption: General workflows for the protection and deprotection of secondary alcohols.
Logical Relationships in Orthogonal Deprotection
Caption: Orthogonal deprotection strategy for Trityl and TBS ethers.
Conclusion
The choice between trityl and silyl protecting groups for secondary alcohols is nuanced and depends on the specific synthetic context.
Trityl groups , with their significant steric bulk, are often employed for selective protection of primary alcohols. However, they can be used for secondary alcohols, offering the key advantage of facile removal under mild acidic conditions, which can be orthogonal to many silyl ethers.[2]
Silyl ethers offer a tunable platform of stability and reactivity.[6] The wide array of available silyl groups, from the labile TMS to the robust TIPS and TBDPS, allows for fine-tuning of the protection strategy.[3] Their general stability to a broad range of non-acidic and non-fluoride reaction conditions makes them a workhorse in modern organic synthesis. The ability to selectively deprotect different silyl ethers in the presence of one another further enhances their utility.[5]
For syntheses requiring a robust protecting group that can withstand a variety of transformations, a sterically hindered silyl ether like TBS or TIPS is often a superior choice. If, however, a very mild, acid-labile protecting group is needed, or if orthogonality with silyl ethers is a primary concern, the trityl group remains a valuable tool in the synthetic chemist's arsenal.
References
- 1. Silylation - Wikipedia [en.wikipedia.org]
- 2. total-synthesis.com [total-synthesis.com]
- 3. hwpi.harvard.edu [hwpi.harvard.edu]
- 4. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 7. researchgate.net [researchgate.net]
- 8. synarchive.com [synarchive.com]
- 9. synarchive.com [synarchive.com]
- 10. Efficient Approach for the Tritylation of Alcohols Using Recyclable Lewis Acid-Based Ionic Liquid (EMIM·AlCl4) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Protection and Deprotection of 1,3-Butanediol: Kinetic Insights into Trityl and Silyl Ether Chemistry
For researchers and professionals in drug development and organic synthesis, the selective protection and deprotection of hydroxyl groups are critical steps that can significantly impact yield and purity. This guide provides a comparative analysis of the formation and cleavage of 4-(Trityloxy)butan-2-ol, a primary alcohol-protected derivative of 1,3-butanediol, and its widely used alternative, the tert-butyldimethylsilyl (TBDMS) ether.
The choice of a protecting group is governed by its ease of introduction and removal, its stability under various reaction conditions, and its potential for selective protection of one hydroxyl group over another. Here, we delve into the kinetic aspects and experimental protocols for the trityl and TBDMS protection of 1,3-butanediol, offering data to inform the selection of an optimal synthetic strategy.
Comparative Kinetic Data
The following tables summarize typical kinetic parameters for the selective protection of the primary hydroxyl group of 1,3-butanediol and the subsequent deprotection of the resulting secondary alcohol ether.
Table 1: Formation of Mono-protected 1,3-Butanediol Derivatives
| Parameter | This compound | 4-(tert-Butyldimethylsilyloxy)butan-2-ol |
| Reagents | Trityl chloride (Tr-Cl), Pyridine, DMAP (cat.) | tert-Butyldimethylsilyl chloride (TBDMS-Cl), Imidazole |
| Solvent | Dichloromethane (DCM) or Pyridine | Dimethylformamide (DMF) |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | 12-24 hours | 12-18 hours |
| Typical Yield | 80-90% (for primary alcohol selectivity) | 85-95% (for primary alcohol selectivity) |
| Kinetic Profile | SN1 mechanism via a stable trityl cation intermediate. The bulky nature of the trityl group leads to high selectivity for the less sterically hindered primary alcohol. | The reaction is generally considered to proceed via a reactive silylating agent formed in situ (e.g., N-TBDMS-imidazole). The selectivity for the primary alcohol is also high due to steric hindrance.[1] |
Table 2: Cleavage of the Protecting Group
| Parameter | This compound Cleavage | 4-(tert-Butyldimethylsilyloxy)butan-2-ol Cleavage |
| Reagents | 80% Acetic Acid (AcOH) in H2O or Trifluoroacetic acid (TFA) in DCM | Tetrabutylammonium fluoride (TBAF) in THF or HF•Pyridine in THF |
| Solvent | Aqueous Acetic Acid or Dichloromethane (DCM) | Tetrahydrofuran (THF) |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | 2-48 hours (highly dependent on acid strength) | 30 minutes - 4 hours |
| Typical Yield | >90% | >95% |
| Kinetic Profile | Acid-catalyzed SN1 cleavage. The rate is significantly accelerated by stronger acids.[2] Methoxy-substituted trityl groups cleave much faster. Neutral conditions using photocatalysis or CBr4-MeOH are also possible.[3][4] | Fluoride-mediated cleavage is rapid due to the high affinity of fluoride for silicon.[1] The reaction is generally faster and occurs under milder conditions than trityl ether cleavage. |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a solution of 1,3-butanediol (1.0 eq) in dry pyridine, add 4-(dimethylamino)pyridine (DMAP) (0.05 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of trityl chloride (1.05 eq) in dry pyridine to the cooled mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding methanol.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Protocol 2: Cleavage of this compound
-
Dissolve this compound (1.0 eq) in a solution of 80% acetic acid in water.
-
Stir the mixture at room temperature for 24-48 hours.
-
Monitor the deprotection by TLC until the starting material is consumed.
-
Neutralize the reaction mixture carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain crude 1,3-butanediol.
-
Purify by flash column chromatography if necessary.
Protocol 3: Synthesis of 4-(tert-Butyldimethylsilyloxy)butan-2-ol
-
To a solution of 1,3-butanediol (1.0 eq) and imidazole (2.5 eq) in dry DMF, add tert-butyldimethylsilyl chloride (1.2 eq) in portions at 0 °C.[1]
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography to isolate 4-(tert-Butyldimethylsilyloxy)butan-2-ol.
Protocol 4: Cleavage of 4-(tert-Butyldimethylsilyloxy)butan-2-ol
-
Dissolve 4-(tert-Butyldimethylsilyloxy)butan-2-ol (1.0 eq) in dry THF.
-
Add a 1M solution of TBAF in THF (1.1 eq) dropwise at 0 °C.[5]
-
Stir the reaction at room temperature for 45 minutes to 2 hours, monitoring by TLC.[5]
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude 1,3-butanediol by flash column chromatography.
Visualizing the Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the formation and cleavage of this compound and its silyl ether alternative.
References
- 1. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Photocatalytic Cleavage of Trityl Protected Thiols and Alcohols [organic-chemistry.org]
- 4. A mild and selective cleavage of trityl ethers by CBr4-MeOH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Safety Operating Guide
Proper Disposal of 4-(Trityloxy)butan-2-ol: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 4-(trityloxy)butan-2-ol is crucial for maintaining laboratory safety and ensuring environmental protection. As a derivative of butan-2-ol with a bulky trityl protecting group, this compound requires handling as a hazardous chemical waste, primarily due to its likely flammable nature and the potential for harmful byproducts. This guide provides detailed procedures for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound if available from the manufacturer. In the absence of a specific SDS, the precautionary measures for flammable organic compounds should be strictly followed.
Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including safety goggles, chemical-resistant gloves (nitrile or neoprene), and a lab coat.
-
Conduct all handling and disposal procedures within a certified chemical fume hood to avoid inhalation of vapors.[1]
Spill Management:
-
In case of a spill, immediately alert personnel in the vicinity.
-
Absorb the spill using an inert, non-combustible absorbent material such as vermiculite or sand.
-
Collect the contaminated absorbent material into a designated, sealed container for hazardous waste.
-
Clean the spill area thoroughly.
Quantitative Data Summary
| Property | Butan-2-ol | (3S)-3-(2-hydroxyethoxy)-4-trityloxybutan-1-ol (similar compound) |
| Molecular Formula | C4H10O | C25H28O4 |
| Molecular Weight | 74.12 g/mol | 392.49 g/mol |
| Boiling Point | 98-100 °C | 572 °C at 760 mmHg |
| Flash Point | 24 °C | 299.7 °C |
| Density | 0.808 g/cm³ | 1.155 g/cm³ |
| LogP | 0.61 | 3.755 |
Data for butan-2-ol sourced from various chemical suppliers. Data for the similar compound sourced from online chemical databases.[2]
The presence of the large, non-polar trityl group in this compound will significantly increase its molecular weight, boiling point, flash point, and octanol-water partition coefficient (LogP) compared to butan-2-ol, suggesting it is less volatile but still a combustible organic compound.
Disposal Protocol
The disposal of this compound must adhere to local, state, and federal regulations for hazardous waste.[1][3] Do not pour this chemical down the drain or dispose of it with regular trash.[4][5]
Step 1: Waste Identification and Segregation
-
Identify the waste as "Flammable Organic Liquid Waste" or as per your institution's specific waste classification.
-
Segregate the this compound waste from other chemical waste streams, especially from strong oxidizing agents, to prevent dangerous reactions.[4]
Step 2: Waste Collection and Storage
-
Collect the waste in a designated, properly labeled, and leak-proof container. The container should be compatible with organic solvents.
-
The label should clearly state "Hazardous Waste," the full chemical name "this compound," and any associated hazards (e.g., Flammable).
-
If the waste is mixed with solvents, list all components and their approximate percentages.
-
Store the waste container in a well-ventilated, designated hazardous waste storage area, away from heat, sparks, and open flames.[1][4] The storage area should have secondary containment.
Step 3: Consideration of Deprotection Byproducts
-
The deprotection of trityl ethers, often achieved with acids, yields triphenylmethanol as a byproduct.[6] If the waste stream contains byproducts from reactions involving this compound, these should also be identified on the waste label.
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[1][5]
-
Provide the disposal company with accurate information about the waste composition.
Experimental Workflow for Disposal
Caption: Experimental workflow for the safe disposal of this compound.
Logical Decision-Making for Disposal
Caption: Decision-making process for the proper labeling and disposal of this compound waste.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. CAS#:170277-79-9 | (3S)-3-(2-hydroxyethoxy)-4-trityloxybutan-1-ol | Chemsrc [chemsrc.com]
- 3. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 4. collectandrecycle.com [collectandrecycle.com]
- 5. solvent-recyclers.com [solvent-recyclers.com]
- 6. total-synthesis.com [total-synthesis.com]
Essential Safety and Logistical Guidance for Handling 4-(Trityloxy)butan-2-ol
Immediate Safety and Hazard Information
4-(Trityloxy)butan-2-ol is anticipated to share hazards with butan-2-ol, which is classified as a flammable liquid and can cause serious eye irritation.[1] Vapors may cause drowsiness or dizziness and respiratory irritation.[1] It is essential to handle this compound with appropriate engineering controls and personal protective equipment to minimize exposure risks.
Personal Protective Equipment (PPE)
Proper PPE is the cornerstone of safe laboratory practice. The following table summarizes the recommended PPE for handling this compound, based on the hazards associated with butan-2-ol.
| Operation | Engineering Controls | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Small-scale laboratory use (e.g., weighing, transfers) | Fume hood | Safety glasses with side shields or safety goggles. | Chemical-resistant gloves (e.g., nitrile, neoprene). | Laboratory coat. | Not typically required with adequate ventilation. |
| Large-scale operations or potential for splashing | Fume hood or ventilated enclosure.[1][2] | Face shield and safety goggles. | Chemical-resistant gloves (e.g., nitrile, neoprene). | Flame-retardant, anti-static protective clothing. | Use a respirator with an appropriate vapor cartridge if ventilation is inadequate or if there is a risk of inhalation. |
| Emergency (e.g., spill) | N/A | Face shield and safety goggles. | Chemical-resistant gloves. | Chemical-resistant suit and boots. | Self-contained breathing apparatus (SCBA).[1][3] |
Operational and Disposal Plans
Handling and Storage:
-
Work under a chemical fume hood to avoid inhalation of vapors.
-
Keep the container tightly closed in a dry, well-ventilated area.[1][2]
-
Keep away from heat, sparks, open flames, and other ignition sources as the compound is likely flammable.[1][2]
-
Ground and bond containers and receiving equipment to prevent static discharge.[1][2]
-
Wash hands thoroughly after handling.[2]
First Aid Measures:
-
If inhaled: Move the person to fresh air. Call a physician if you feel unwell.[2]
-
In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.[2]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor/physician if you feel unwell.[3]
Spill and Waste Disposal:
-
In case of a spill, remove all ignition sources and ventilate the area.[1][3]
-
Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a suitable, closed container for disposal.[1][3]
-
Dispose of contents and container in accordance with local, regional, national, and international regulations.[1][2] Do not empty into drains.[2]
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
